(S,R,S)-Ahpc-peg5-cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOJYEPMGKGKQV-ZLWRCJDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N4O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (S,R,S)-Ahpc-peg5-cooh for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg5-cooh, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This document details the procurement of this compound, its application in PROTAC synthesis, and the experimental protocols required to characterize the resulting protein degraders.
This compound: Supplier and Purity Overview
This compound is a bifunctional molecule comprising a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 5-unit polyethylene (B3416737) glycol (PEG5) linker with a terminal carboxylic acid (COOH) group. This terminal group provides a convenient attachment point for a ligand that targets a specific protein of interest (POI). Several chemical suppliers offer this and similar molecules, with purity levels typically suitable for research and development purposes.
| Supplier | Compound Name | Purity | Notes |
| MedchemExpress | This compound (VH032-PEG5-COOH) | 99.80% | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand and a 5-unit PEG linker.[1] |
| MedKoo Biosciences | This compound | >98% | A VHL ligand with a linker, serving as a precursor for the synthesis of VHL ligand-based PROTACs.[2] |
| Tenova Pharma | (S,R,S)-AHPC-CO-PEG5-OH | >= 95% | A degrader building block containing an E3 ligase ligand with a linker and a functional group for conjugation to target protein ligands.[3] |
| Universal Biologicals | This compound (VH032-PEG5-COOH) | Not specified | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand and a 5-unit PEG linker.[4] |
| Sigma-Aldrich | (S,R,S)-AHPC-PEG5-azide | ≥98% | A related compound with a terminal azide (B81097) group for "click chemistry" conjugation. This conjugate contains a VHL-recruiting ligand and a PEG linker.[5] |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound provides the VHL E3 ligase-binding component and a flexible linker to which a target-protein-binding ligand (or "warhead") can be attached.
The general mechanism of action for a PROTAC synthesized from this building block is a catalytic cycle that can be visualized as follows:
Experimental Protocols for PROTAC Characterization
Once a PROTAC has been synthesized using this compound and a suitable warhead, its biological activity must be thoroughly characterized. The following are key experimental protocols for this purpose.
PROTAC Synthesis Workflow
The synthesis of a PROTAC from this compound and an amine-containing warhead typically involves a standard amide coupling reaction.
A representative protocol for this synthesis is as follows:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent), a coupling reagent such as HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents) in an anhydrous aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated ester solution, add a solution of the amine-containing warhead (1 equivalent) in the same solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using a suitable chromatographic method, such as reverse-phase HPLC.
-
Characterization: The identity and purity of the final PROTAC are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to demonstrate that the synthesized PROTAC induces the degradation of the target protein in a cellular context.[6][7]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to facilitate the ubiquitination of the target protein in a reconstituted system.[8]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2 for VHL)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Purified recombinant protein of interest
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest or ubiquitin
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, protein of interest, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting, probing with an antibody against the protein of interest. The appearance of higher molecular weight bands or a smear above the unmodified protein indicates polyubiquitination.
Downstream Signaling Pathway Analysis: A Case Study with KRAS Degradation
A PROTAC developed from this compound targeting the oncoprotein KRAS can lead to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[9][10]
By degrading KRAS, a PROTAC can effectively shut down these oncogenic signaling cascades, leading to anti-tumor effects. The efficacy of a KRAS-targeting PROTAC can be assessed by examining the phosphorylation status of downstream effectors like ERK and AKT via Western blotting.
Conclusion
This compound is a versatile and readily available chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure, including a potent E3 ligase ligand and a flexible linker with a reactive handle, streamlines the synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the robust characterization of these molecules, from their synthesis to their cellular mechanism of action and downstream biological effects. As the field of targeted protein degradation continues to expand, the use of such well-characterized building blocks will be instrumental in the discovery and development of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. (S,R,S)-AHPC-PEG5-azide ≥98% [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-Ahpc-peg5-cooh: A Technical Guide to a Key Building Block in Targeted Protein Degradation
(S,R,S)-Ahpc-peg5-cooh is a pivotal chemical tool employed in the innovative field of targeted protein degradation (TPD). Specifically, it serves as a pre-fabricated E3 ligase ligand-linker conjugate, designed to streamline the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, application, and the methodologies for its use in the development of novel therapeutics.
Core Concepts and Application
At its core, this compound is a heterobifunctional molecule. It comprises three essential components:
-
A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: The (S,R,S)-Ahpc moiety is an optimized ligand that recruits the VHL E3 ligase, a crucial enzyme in the ubiquitin-proteasome system.
-
A 5-unit polyethylene (B3416737) glycol (PEG) linker: This flexible linker provides the necessary spatial separation between the VHL ligand and the target protein ligand, facilitating the formation of a productive ternary complex. The PEG nature of the linker also enhances the solubility of the resulting PROTAC molecule.[1][2]
-
A terminal carboxylic acid (-COOH) group: This functional handle allows for the straightforward conjugation of a ligand for a protein of interest (POI) via a stable amide bond.
The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic agents that function by hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3] By linking a POI ligand to an E3 ligase ligand, a PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[3]
Data Presentation: Performance of PROTACs Utilizing a VHL Ligand and a PEG5 Linker
The following table summarizes representative quantitative data for PROTACs that incorporate a VHL ligand and a 5-unit PEG linker, similar in architecture to those synthesized from this compound. This data illustrates the potential efficacy of such constructs in inducing the degradation of their respective target proteins.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| CM11 (homo-PROTAC) | VHL | HeLa, HEK293T | ~300 | >90 | Western Blot |
| PROTAC 21e | Soluble Epoxide Hydrolase (sEH) | HeLa (sEH-HiBiT) | Not Reported | ~35 | HiBiT Assay |
| VH032-PEG5-C6-Cl (HaloPROTAC 2) | GFP-HaloTag7 | Not Specified | Not Reported | ~70 (at 2.5 µM) | Not Specified |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The development and characterization of a PROTAC using this compound involves several key experimental stages. Below are detailed methodologies for these critical steps.
PROTAC Synthesis: Amide Coupling
This protocol outlines the conjugation of an amine-containing ligand for a protein of interest to this compound.
Materials:
-
This compound
-
Amine-containing ligand for the protein of interest
-
Amide coupling reagents (e.g., HATU, HBTU/HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated this compound mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.
Cellular Degradation Assay: Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from a 1000x DMSO stock) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Control Experiments for Mechanistic Validation
To ensure that the observed protein degradation is PROTAC-mediated and occurs through the intended mechanism, the following control experiments are essential.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels indicates that the degradation is proteasome-dependent.
-
E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC). Competitive binding to VHL should prevent the formation of the ternary complex and rescue the degradation of the target protein.
-
Inactive Epimer Control: Synthesize a control PROTAC using an inactive epimer of the (S,R,S)-Ahpc ligand. This control should not bind to VHL and therefore should not induce degradation, confirming the stereospecificity of the interaction.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
Caption: A generalized workflow for the development of a PROTAC.
References
(S,R,S)-Ahpc-peg5-cooh VHL Ligand: A Technical Guide to its Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Hijacking the Cellular Machinery for Targeted Protein Destruction
(S,R,S)-Ahpc-peg5-cooh, also recognized by its synonym VH032-PEG5-COOH, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[1][2] This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1][2]
PROTACs are heterobifunctional molecules, comprised of a "warhead" that binds to a specific protein of interest (POI), a linker, and an E3 ligase-recruiting moiety, in this case, (S,R,S)-Ahpc. By simultaneously engaging both the target protein and the VHL E3 ligase, the PROTAC orchestrates the formation of a ternary complex. This proximity induces the VHL ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.
Quantitative Analysis of VHL Ligand and PROTAC Efficacy
The effectiveness of a VHL-recruiting PROTAC is contingent on several key quantitative parameters, including the binding affinity of its components and its efficiency in inducing protein degradation.
| Molecule | Binding Target | Assay Method | Binding Affinity (Kd) | Reference |
| VH032 | VHL | Not Specified | 185 nM | --INVALID-LINK-- |
| MZ1 | BRD4BD2 | ITC | 15 nM | --INVALID-LINK-- |
| VCB | ITC | 66 nM | --INVALID-LINK-- | |
| ARV-771 | BRD2(1) | Not Specified | 34 nM | --INVALID-LINK-- |
| BRD2(2) | Not Specified | 4.7 nM | --INVALID-LINK-- | |
| BRD3(1) | Not Specified | 8.3 nM | --INVALID-LINK-- | |
| BRD3(2) | Not Specified | 7.6 nM | --INVALID-LINK-- | |
| BRD4(1) | Not Specified | 9.6 nM | --INVALID-LINK-- | |
| BRD4(2) | Not Specified | 7.6 nM | --INVALID-LINK-- |
Table 1: Binary Binding Affinities of VHL Ligand and VH032-Based PROTACs. VCB is the VHL-ElonginC-ElonginB complex. BD refers to Bromodomain.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | Various | 2-20 nM | >90% | --INVALID-LINK-- |
| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | < 5 nM | >95% | --INVALID-LINK-- |
Table 2: Degradation Efficiency of VH032-Based PROTACs. DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation. CRPC stands for Castration-Resistant Prostate Cancer.
Visualizing the Molecular Mechanism and Experimental Workflow
To fully comprehend the function of this compound-based PROTACs, it is essential to visualize the intricate signaling pathway and the experimental procedures used for their characterization.
Figure 1: PROTAC Signaling Pathway. This diagram illustrates the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.
Figure 2: Experimental Workflow for PROTAC Characterization. A typical workflow for the development and validation of a PROTAC molecule.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the function of this compound-based PROTACs. Specific parameters may require optimization depending on the target protein and cell line.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
HiBiT Assay for Protein Degradation Kinetics
This luminescent-based assay allows for the real-time monitoring of protein degradation in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.
-
-
Assay Preparation:
-
Plate the HiBiT-tagged cells in a white, 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in the assay medium.
-
-
Luminescence Measurement:
-
For endpoint assays, add the PROTAC dilutions to the cells and incubate for the desired time. Then, add a lytic reagent containing the LgBiT protein and substrate, and measure luminescence.
-
For kinetic assays, add a live-cell substrate to the medium before adding the PROTAC. Measure luminescence at regular intervals over a time course.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control.
-
Plot the data to determine degradation kinetics, DC50, and Dmax.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC or vehicle control
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein.
-
-
Data Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates poly-ubiquitination. The intensity of these bands reflects the efficiency of PROTAC-mediated ubiquitination.
-
By leveraging the potent and selective VHL ligand, this compound, researchers and drug developers can design and optimize novel PROTACs to target a wide range of previously "undruggable" proteins, opening new avenues for therapeutic intervention in various diseases.
References
Technical Guide: (S,R,S)-Ahpc-peg5-cooh for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The structure and properties of the linker are critical determinants of a PROTAC's efficacy.
This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg5-cooh , a widely used building block in the synthesis of PROTACs. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc, connected to a five-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. The inclusion of the PEG linker enhances the aqueous solubility and modulates the pharmacokinetic properties of the resulting PROTAC.[1][2] The terminal carboxylic acid provides a convenient handle for conjugation to a ligand for a POI.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its application in chemical synthesis and for the characterization of the resulting PROTACs.
| Property | Value | Reference |
| Molecular Formula | C35H52N4O11S | [3] |
| Molecular Weight | 736.88 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage | -20°C, under an inert atmosphere | [5] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not publicly available as it is a commercially available building block, a general and representative synthetic procedure can be outlined based on established methods for creating similar E3 ligase-linker conjugates. The synthesis typically involves the coupling of the (S,R,S)-Ahpc moiety to a PEG linker that has a protected carboxylic acid and a reactive group for conjugation.
Representative Synthesis Protocol
This protocol describes a general method for the synthesis of an (S,R,S)-Ahpc-PEG-acid linker.
Materials:
-
(S,R,S)-Ahpc hydrochloride
-
Amine-PEG5-tert-butyl ester
-
Coupling agents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
Procedure:
-
Coupling of (S,R,S)-Ahpc to the PEG Linker:
-
Dissolve (S,R,S)-Ahpc hydrochloride (1.0 eq) and Amine-PEG5-tert-butyl ester (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield (S,R,S)-Ahpc-peg5-tert-butyl ester.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified (S,R,S)-Ahpc-peg5-tert-butyl ester in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
-
Characterization:
The identity and purity of the synthesized this compound would be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compound.[2]
PROTAC Synthesis and Biological Evaluation
This compound serves as a ready-to-use building block for the synthesis of VHL-recruiting PROTACs. The terminal carboxylic acid allows for straightforward conjugation to a POI ligand, typically containing a primary or secondary amine, via amide bond formation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of a PROTAC using this compound.
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to PROTAC Technology
Executive Summary: Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate specific proteins of interest (POIs).[2][3] This event-driven mechanism allows for the targeting of proteins previously considered "undruggable," offers the potential for more profound and durable pharmacological effects at lower concentrations, and provides a novel strategy to overcome drug resistance.[4][5][6] This guide provides a technical overview of the core principles of PROTAC technology, details key experimental methodologies, presents quantitative data for performance assessment, and visualizes the underlying biological and experimental processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][7] Their mechanism relies on inducing proximity between the POI and the E3 ligase, which are not endogenously interacting partners.[8]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[2][9] The stability and geometry of this complex are critical for degradation efficiency.[9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for degradation.[3]
-
Proteasomal Degradation: The 26S proteasome, the cell's primary machinery for protein degradation, recognizes and binds to the polyubiquitinated POI.[5][7] The proteasome then unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released from the complex and can engage another POI and E3 ligase, repeating the cycle.[3] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[10]
Quantitative Assessment of PROTAC Efficacy
The performance of a PROTAC is primarily evaluated by two key quantitative metrics: DC50 and Dmax.[11] These values are typically determined by treating cultured cells with increasing concentrations of the PROTAC and quantifying the remaining target protein levels, often by Western blot.[11][12]
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. It is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations. It reflects the efficacy of the degrader.
A common phenomenon observed in these experiments is the "hook effect," where the degradation efficiency decreases at very high PROTAC concentrations.[13] This is attributed to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot form the productive ternary complex, thus reducing degradation.[13][14]
Example Data: Preclinical Characterization of an Androgen Receptor (AR) PROTAC
The following table summarizes representative in vitro degradation data for an AR-targeting PROTAC, a critical target in prostate cancer.[10]
| Parameter | Cell Line | Value | Description |
| DC50 | VCaP | ~1 nM | Potency for degrading 50% of AR protein in a prostate cancer cell line. |
| Dmax | VCaP | >95% | Maximum achievable AR degradation in the same cell line. |
| Time to Degradation | LNCaP | ~2 hours | Time required to observe significant AR degradation following treatment. |
Core Experimental Protocols
A multi-assay cascade is essential to characterize a PROTAC's mechanism of action, from initial confirmation of degradation to in-depth analysis of ternary complex formation and ubiquitination.
Protocol: Western Blot for Protein Degradation Assessment
Objective: To quantify the dose-dependent degradation of a target protein and determine the DC50 and Dmax values.[11]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the POI) and allow cells to adhere overnight.[11] Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a fixed duration (e.g., 16-24 hours).[11]
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[10][11] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[11] Determine the protein concentration of the supernatant for each sample using a protein assay like the BCA or Bradford assay to ensure equal protein loading.[12]
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for loading variations.[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[12] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine DC50 and Dmax.[11]
Protocol: Live-Cell Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex inside living cells.[15][16]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (POI) is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase component (e.g., VHL or CRBN) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor.[15] When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred, generating a BRET signal.
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion. Plate the transfected cells in a 96-well plate.[15]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ fluorescent ligand to the cells and incubate to allow for covalent labeling of the HaloTag® fusion protein.[14]
-
PROTAC Treatment: Add a serial dilution of the PROTAC compound to the cells. To distinguish ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[15]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a luminometer equipped with the appropriate filters.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates specific ternary complex formation.[14] Plot the BRET ratio against PROTAC concentration to generate a dose-response curve.
Protocol: In Vitro Ubiquitination Assay (AlphaLISA®)
Objective: To directly measure the PROTAC-dependent ubiquitination of the target protein in a biochemical setting.[17]
Principle: This is a bead-based proximity assay. The POI is tagged (e.g., GST-tag), and biotinylated-ubiquitin is used. One AlphaLISA® bead (Acceptor) is coated to recognize the POI's tag, while another (Donor) is coated with streptavidin to bind the biotinylated-ubiquitin. When the POI is ubiquitinated, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.[17]
Methodology:
-
Reaction Setup: In a 384-well plate, combine the purified recombinant POI (e.g., GST-BRD4), the E3 ligase complex (e.g., Cereblon/DDB1), the PROTAC of interest (or a control), and biotinylated-ubiquitin in an optimized assay buffer.[17]
-
Initiate Ubiquitination: Start the ubiquitination reaction by adding a master mix containing the E1 activating enzyme, the E2 conjugating enzyme (e.g., UbcH5b), and ATP.[17] Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the AlphaLISA® Acceptor beads (e.g., GSH-coated) and Streptavidin-Donor beads.[17] Incubate in the dark to allow for bead binding.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. The resulting signal is directly proportional to the amount of ubiquitinated POI.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A dose-dependent increase in signal confirms that the PROTAC facilitates the ubiquitination of its target.
Logical Structure and Design Principles
The modular nature of PROTACs allows for systematic optimization.[8] However, successful design requires careful consideration of the interplay between the three components, as linker length, composition, and attachment points critically influence the geometry and stability of the ternary complex.[2][18]
Conclusion
PROTAC technology represents a significant advancement in chemical biology and drug discovery, offering a powerful method for targeted protein removal.[19] Its unique catalytic mechanism enables the targeting of a wide range of proteins, including those that have been historically difficult to drug with conventional small molecules.[5] A thorough understanding of the mechanism and the application of a robust suite of biochemical, biophysical, and cellular assays are critical for the successful design, optimization, and validation of these novel therapeutics. As the field continues to mature, further exploration of new E3 ligases and a deeper understanding of the rules governing ternary complex formation will undoubtedly expand the therapeutic potential of targeted protein degradation.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. explorationpub.com [explorationpub.com]
- 3. portlandpress.com [portlandpress.com]
- 4. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. scientificproducts.com [scientificproducts.com]
- 8. escholarship.org [escholarship.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 21. biorxiv.org [biorxiv.org]
VHL E3 Ligase Ligands for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) that recruit VHL have shown immense promise in selectively eliminating disease-causing proteins. This guide provides a comprehensive technical overview of VHL E3 ligase ligands, their synthesis, and their application in the development of potent and selective PROTACs.
Core Concepts in VHL-based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL-recruiting PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein into proximity with the VHL E3 ligase complex, the PROTAC induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
The development of non-peptidic, small-molecule ligands for VHL has been a pivotal advancement in the field, enabling the creation of drug-like PROTACs with potent and selective degradation activity. The most widely used VHL ligands are based on a hydroxyproline (B1673980) core, which mimics the binding of the hypoxia-inducible factor-1α (HIF-1α), a natural substrate of VHL.[3][4]
VHL E3 Ligase Ligands: Quantitative Data
The selection of a VHL ligand is a critical step in PROTAC design. Key parameters to consider include binding affinity to VHL, synthetic accessibility, and available vectors for linker attachment. The following table summarizes quantitative data for commonly used VHL ligands.
| Ligand Name | Chemical Structure | Binding Affinity (Kd or IC50) to VHL | Common Linker Attachment Point(s) | Key Features & Notes |
| VH032 | (S,R,S)-AHPC derivative | Nanomolar affinity[3] | Primary amine, phenyl group | Widely used scaffold; serves as a template for many VHL-recruiting PROTACs.[3][5] |
| (S,R,S)-AHPC | VH032-NH2 | IC50 of 1.11 μM for degradation of BCR-ABL1 in a PROTAC construct[6] | Primary amine | A key building block for the synthesis of VHL E3 ligase-based PROTACs.[6][7] |
| VH298 | VHL inhibitor | Used as a VHL inhibitor control in binding assays and can be incorporated into PROTACs.[8][9] | ||
| Me-VH032 | Chiral benzylic amine congener of VH032 | Higher affinity than VH032[10] | ||
| (S,S,S)-VH032-cyclopropane-F | Can be linked to target protein ligands to form PROTACs like cis-VZ185.[6] |
Signaling Pathway and Experimental Workflows
VHL-Mediated Ubiquitination and Protein Degradation
The following diagram illustrates the mechanism of action for a VHL-based PROTAC.
Caption: VHL-based PROTAC mechanism of action.
General Workflow for PROTAC Synthesis and Evaluation
The development of a VHL-based PROTAC involves a multi-step process from ligand synthesis to in-cell degradation assessment.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for (S,R,S)-Ahpc-peg5-cooh: A Key Intermediate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a plausible synthetic protocol for (S,R,S)-Ahpc-peg5-cooh, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a five-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This terminal functional group allows for straightforward conjugation to a ligand targeting a protein of interest, facilitating the synthesis of novel PROTAC degraders. The following protocol is a deduced methodology based on commercially available starting materials and established bioconjugation chemistries, as a specific, publicly available protocol is not readily found in the literature.
Introduction
PROTACs are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound serves as a key intermediate, providing the VHL-recruiting moiety and a flexible, hydrophilic PEG linker that terminates in a carboxylic acid, ready for amide bond formation with a target protein ligand. The synthesis of this intermediate is a critical step in the generation of new PROTACs for therapeutic research and development.
Chemical Information
| Compound Name | This compound |
| Synonyms | VH032-PEG5-COOH |
| Molecular Formula | C35H54N4O11S |
| Molecular Weight | 738.89 g/mol |
| CAS Number | 2172820-14-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Proposed Synthetic Workflow
The proposed synthesis of this compound involves a two-step process starting from commercially available precursors: Boc-protected (S,R,S)-Ahpc and a PEG5 linker with a terminal carboxylic acid and a protected amine. The workflow consists of the deprotection of the amine on the PEG linker, followed by an amide coupling reaction with the carboxylic acid of the (S,R,S)-Ahpc moiety.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
-
(S,R,S)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Boc-(S,R,S)-Ahpc)
-
1-Amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid (H2N-PEG5-COOH)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
Step 1: Synthesis of (S,R,S)-Ahpc-COOH from its Boc-protected precursor
This step is shown for completeness, assuming the starting material is the free amine of (S,R,S)-Ahpc. If starting with Boc-protected Ahpc, this deprotection step would be performed to yield the free amine for subsequent coupling.
-
Dissolve Boc-(S,R,S)-Ahpc (1 equivalent) in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is used directly in the next step without further purification.
Step 2: Amide Coupling of (S,R,S)-Ahpc with H2N-PEG5-COOH
-
To a solution of the crude (S,R,S)-Ahpc amine salt (1 equivalent) and H2N-PEG5-COOH (1.2 equivalents) in anhydrous Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) and stir for 10 minutes at room temperature.
-
Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the final product, this compound.
Purification and Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| LC-MS | A peak corresponding to the mass of the product (m/z = 739.9 [M+H]⁺) |
| ¹H NMR | Peaks consistent with the protons of the (S,R,S)-Ahpc moiety and the PEG linker |
| Purity (HPLC) | ≥95% |
Signaling Pathway and Mechanism of Action
This compound is a component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC hijacks the ubiquitin-proteasome system. The (S,R,S)-Ahpc moiety binds to the VHL E3 ligase, bringing it into close proximity with the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 2. Mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.
Conclusion
This document outlines a robust and detailed synthetic protocol for this compound, a valuable building block for researchers in the field of targeted protein degradation. The provided methodology, based on established chemical principles, offers a clear path to obtaining this key intermediate for the synthesis of novel PROTACs. The successful synthesis and purification of this compound will enable the exploration of new therapeutic strategies for a wide range of diseases.
Application Notes and Protocols for PROTAC Design and Synthesis using (S,R,S)-Ahpc-peg5-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key binding moieties connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing the versatile linker-E3 ligase ligand conjugate, (S,R,S)-Ahpc-peg5-cooh . This reagent incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. The PEG linker enhances aqueous solubility and provides the optimal length and flexibility for the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase. The terminal carboxylic acid serves as a convenient chemical handle for conjugation to a ligand for the protein of interest, typically through the formation of a stable amide bond.
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized using this compound is the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of a BRD4-Targeting PROTAC
To illustrate the application of this compound in PROTAC development, we present data for a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This PROTAC, hereafter referred to as BRD4-PEG5-VHL , is synthesized by conjugating a JQ1 analog (a known BRD4 inhibitor) to this compound.
| Parameter | Value | Cell Line | Description |
| DC50 | 8 nM | H661 | The half-maximal degradation concentration; the concentration of the PROTAC required to degrade 50% of the target protein.[1] |
| Dmax | >90% | H661 | The maximum percentage of protein degradation achieved at high PROTAC concentrations.[1] |
| Binding Affinity (to BRD4) | 50 nM (IC50) | Biochemical Assay | The concentration of the PROTAC required to inhibit 50% of the binding of a fluorescent probe to the BRD4 protein. |
| Binding Affinity (to VHL) | 150 nM (IC50) | Biochemical Assay | The concentration of the PROTAC required to inhibit 50% of the binding of a fluorescent probe to the VHL E3 ligase complex. |
Experimental Protocols
Protocol 1: Synthesis of BRD4-PEG5-VHL PROTAC
This protocol describes the amide coupling of an amine-functionalized JQ1 analog to this compound.
Materials:
-
This compound
-
Amine-functionalized JQ1 analog
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase preparative HPLC
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) spectrometer
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized JQ1 analog (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the JQ1 analog solution to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final BRD4-PEG5-VHL PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
References
Application Note: Quantitative Analysis of Protein Degradation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to harness the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Western blotting is an indispensable technique for monitoring and quantifying the efficacy of these protein degraders.[1][2][3] It allows for the direct visualization and quantification of the target protein's abundance within cells or tissues following treatment. This document provides a detailed protocol for performing Western blot analysis to assess the degradation of a target protein.
Signaling Pathway for Targeted Protein Degradation
Many small molecule degraders, such as PROTACs, function by inducing the formation of a ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
Caption: Degrader-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in the Western blot protocol to assess protein degradation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of a target protein upon treatment with a small molecule degrader.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing the protein of interest (POI), cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Treatment: Small molecule degrader, vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer.
-
Inhibitors: Protease and phosphatase inhibitor cocktails.[4][5][6][7]
-
Protein Assay: BCA protein assay kit.
-
Electrophoresis: Laemmli sample buffer, precast polyacrylamide gels, SDS-PAGE running buffer, protein ladder.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, transfer apparatus.[1]
-
Blocking: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibodies: Primary antibody specific to the POI, primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin), HRP-conjugated secondary antibody.
-
Detection: Chemiluminescent substrate.
Cell Culture and Treatment
-
Seed the appropriate cell line in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the small molecule degrader. Include a vehicle-only control.
-
Incubate the cells for the desired time points to induce protein degradation.
Sample Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][4][5] It is crucial to always keep samples on ice to prevent protein degradation.[6][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[1] This step is critical for ensuring equal protein loading across lanes for comparative analysis.
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[1]
-
Denature the samples by heating at 95-100°C for 5 minutes.[1] Note that for some proteins, particularly multi-transmembrane proteins, boiling can cause aggregation; in such cases, incubation at a lower temperature (e.g., 70°C for 10-20 minutes) may be necessary.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[1][4]
-
Include a protein ladder to determine molecular weights.[1]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[1]
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[1] If using nitrocellulose, equilibrate directly in transfer buffer.[1]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.[1]
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.[1]
Blocking and Antibody Incubation
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1] This step prevents non-specific antibody binding.[1]
-
Wash the membrane three times for 5 minutes each with TBST.[1]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[2]
-
Capture the chemiluminescent signal using an imaging system.[1][2] Adjust the exposure time to avoid signal saturation.[1]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[1]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
| Treatment Group | Degrader Conc. (nM) | POI Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized POI Intensity (POI/Loading Control) | % Degradation vs. Vehicle |
| Vehicle Control | 0 | 15,000 | 15,500 | 0.97 | 0% |
| Degrader X | 1 | 12,500 | 15,300 | 0.82 | 15.5% |
| Degrader X | 10 | 7,800 | 15,600 | 0.50 | 48.5% |
| Degrader X | 100 | 2,100 | 15,400 | 0.14 | 85.6% |
| Degrader X | 1000 | 800 | 15,500 | 0.05 | 94.8% |
Troubleshooting
Common issues in Western blotting for protein degradation include weak or no signal, high background, and unexpected bands.
-
Weak or No Signal: This could be due to low protein concentration, inefficient transfer, or suboptimal antibody concentrations. Consider increasing the amount of protein loaded per lane.[4]
-
High Background: This may result from insufficient blocking, too high an antibody concentration, or inadequate washing.[5]
-
Unexpected Bands: The presence of extra bands could indicate protein degradation during sample preparation, non-specific antibody binding, or the presence of protein isoforms.[10][11] The use of fresh samples and protease inhibitors is crucial to minimize degradation.[4][5]
Conclusion
Western blotting is a robust and reliable method for quantifying the degradation of a target protein induced by small molecules. Careful attention to detail, particularly during sample preparation and antibody optimization, is essential for obtaining high-quality, reproducible data. The protocol and guidelines presented here provide a comprehensive framework for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. 2bscientific.com [2bscientific.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Cell-Based Assays to Determine PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than inhibiting their function.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system by bringing a target protein into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][4] The efficacy of a PROTAC is determined by its ability to effectively induce the degradation of the target protein, a process that can be assessed through a variety of cell-based assays.
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of PROTACs, including the quantification of target protein degradation, assessment of ternary complex formation, and measurement of ubiquitination.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[7] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules.[1]
Key Efficacy Parameters: DC50 and Dmax
The efficacy of a PROTAC is commonly quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.[8]
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achieved at high PROTAC concentrations.[9]
These parameters are determined by generating a dose-response curve from protein quantification experiments.[3][10]
Quantitative Data Summary
The following table summarizes the efficacy of representative PROTACs against various targets in different cell lines.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD4 | VHL | Various | - | - | [5] |
| Compound 9 | IRAK4 | VHL | PBMCs | 151 | >95 | [11] |
| Compound 8 | IRAK4 | VHL | PBMCs | 259 | >90 | [11] |
| KT-474 | IRAK4 | Cereblon | THP-1 | <1 | >95 | [11] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | Not Specified | AGS | 7.49 | 95 (for a pan-KRAS degrader) | [12] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | Not Specified | PANC 04.03 | 87.8 | Not Reported | [12] |
| JPS016 | HDAC1/2 | VHL | HCT116 | - | - | [10] |
| JPS036 | HDAC3 | VHL | HCT116 | 440 | 77 | [10] |
Note: Dmax values can sometimes be influenced by the "hook effect," where efficacy decreases at very high PROTAC concentrations due to the formation of binary complexes that cannot lead to degradation.[10]
Experimental Protocols
Target Protein Degradation Assays
The most direct method to assess PROTAC efficacy is to measure the reduction in the level of the target protein.
Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[3]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[3]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.[3]
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).[3]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[12]
-
Calculate the percentage of protein degradation relative to the vehicle control.[3]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
The In-Cell Western is a quantitative immunofluorescence assay performed in multi-well plates, offering higher throughput than traditional Western blotting.[14][15]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96- or 384-well plate and treat with the PROTAC as described for Western blotting.[15]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[16]
-
Wash the cells with PBS.
-
Permeabilize the cells with a buffer containing a detergent (e.g., Triton X-100) for 20 minutes.[17]
-
-
Immunostaining:
-
Data Acquisition and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system.[17]
-
Normalize the target protein signal to a cell number stain.
-
Calculate the percentage of degradation and determine DC50 and Dmax.
-
These assays utilize a small, 11-amino acid peptide tag (HiBiT) that can be inserted into the endogenous locus of the target protein using CRISPR/Cas9.[18][19] When complemented with the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged protein.[20] This system allows for real-time, quantitative monitoring of protein degradation in live cells.[18]
Protocol:
-
Cell Line Generation:
-
Assay Procedure:
-
Data Analysis:
-
The decrease in luminescence directly correlates with the degradation of the target protein.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical first step for PROTAC-mediated degradation.[6]
The NanoBRET™ assay is a proximity-based method that measures the interaction between the target protein and the E3 ligase in live cells.[22][23]
Protocol:
-
Cell Engineering:
-
Assay Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Label the HaloTag® fusion protein with a fluorescent HaloTag® ligand.[24]
-
Treat the cells with the PROTAC.
-
Add the Nano-Glo® substrate.
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Dose-response curves can be generated to determine the EC50 for ternary complex formation.
-
Ubiquitination Assays
Confirming that the target protein is ubiquitinated provides further evidence of a PROTAC's mechanism of action.[4]
This is a direct method to detect the ubiquitination of the target protein.[4]
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC for a time period sufficient to induce ubiquitination but before significant degradation occurs. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.[25]
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.[4]
-
-
Western Blot:
-
Run the immunoprecipitated sample on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[26]
-
This assay is an adaptation of the NanoBRET™ technology to monitor target protein ubiquitination in real-time in live cells.[5]
Protocol:
-
Cell Engineering:
-
Assay Procedure:
-
Follow the general NanoBRET™ protocol. The BRET signal will increase as the HaloTag®-ubiquitin is brought into proximity with the HiBiT-tagged target protein upon ubiquitination.[5]
-
Downstream Functional Assays
Assessing the functional consequences of target protein degradation is crucial for understanding the therapeutic potential of a PROTAC. These assays are target-specific and can include:
-
Cell Viability and Proliferation Assays: To determine the effect of target degradation on cell growth and survival.[2][27]
-
Apoptosis Assays: To measure the induction of programmed cell death.[2]
-
Target-Specific Functional Readouts: For example, measuring changes in the expression of downstream genes or the phosphorylation status of signaling proteins.[13]
Conclusion
A multi-faceted approach employing a combination of the assays described above is essential for a comprehensive evaluation of PROTAC efficacy. By quantifying target protein degradation, confirming the mechanism of action through ternary complex and ubiquitination assays, and assessing downstream functional consequences, researchers can effectively characterize and optimize novel PROTAC-based therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 17. biomol.com [biomol.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 20. promegaconnections.com [promegaconnections.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. selvita.com [selvita.com]
- 25. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Laboratory Use of (S,R,S)-Ahpc-peg5-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg5-cooh is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation.[1] This heterobifunctional molecule consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[1][2] The PEG linker enhances solubility and provides optimal spacing, while the carboxylic acid serves as a reactive handle for conjugation to a "warhead" ligand that binds to a specific protein of interest.[3] By linking the target protein to the VHL E3 ligase, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4]
These application notes provide a comprehensive guide to the laboratory use of this compound, from the synthesis of a final PROTAC molecule to its biological evaluation.
PROTAC Synthesis and Characterization
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a warhead ligand containing a primary or secondary amine.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
Materials:
-
This compound
-
Amine-containing warhead ligand for the protein of interest
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, Et3N)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing warhead ligand (1.0 equivalent) in the anhydrous solvent.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve this compound (1.0-1.2 equivalents), the peptide coupling reagent (1.2-1.5 equivalents), and the non-nucleophilic base (2.0-3.0 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution dropwise to the solution of the warhead ligand.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Synthesis and Characterization of VHL-based PROTACs
| PROTAC | Warhead Ligand | Linker Type | Coupling Method | Yield (%) | Reference |
| PROTAC 1 | ERK5 Ligand | Aliphatic | Amide Coupling | 14-41 | [5] |
| PROTAC 2 | ERK5 Ligand | Ethylene Glycol-based | Amide Coupling | 14-41 | [5] |
| RC-1 | BTK Ligand | PEG6 | Amide Coupling (via azide-alkyne click chemistry) | Not Specified | [6] |
| GP262 | PI3K/mTOR Ligand | C8 Alkyl | Amide Coupling | Not Specified | [7] |
Biological Evaluation of the Synthesized PROTAC
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. This typically involves assessing its ability to induce the degradation of the target protein, its effect on cell viability, and its capacity to form a stable ternary complex.
Experimental Workflow for PROTAC Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC.
Protocol 1: Western Blot Analysis of Target Protein Degradation
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and then add the chemiluminescent substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation: VHL-based PROTAC Degradation Activity
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [2] |
| Representative Compound | KRAS G12C | Not Specified | 100 | 90 | Various | [8] |
| NC-1 | BTK | Mino | 2.2 | 97 | PEG-based | [6] |
| GP262 | PI3K | MDA-MB-231 | 42.23 - 227.4 | Not Specified | C8 Alkyl | [7] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | Not Specified | C8 Alkyl | [7] |
| P3 | EGFRdel19 | HCC827 | 0.51 | Not Specified | Not Specified | [9] |
| P3 | EGFRL858R/T790M | H1975 | 126.2 | Not Specified | Not Specified | [9] |
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-treated control.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Record the luminescence using a plate-reading luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation: VHL-based PROTAC Anti-proliferative Activity
| PROTAC | Cell Line | IC50 (nM) | Reference |
| GP262 | MDA-MB-231 | 68.0 ± 3.5 | [7] |
| GP262 | MCF-7 | 161.6 ± 21 | [7] |
| GP262 | MDA-MB-361 | 124.2 ± 6.3 | [7] |
| P3 | HCC827 | 0.83 | [9] |
| P3 | H1975 | 203.01 | [9] |
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a general overview of a cell-based assay to measure ternary complex formation. Specific details will vary based on the available reagents and instrumentation.
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase (VHL) fused to a HaloTag®
-
Synthesized PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Preparation: Prepare and dispense the engineered cells into a multi-well plate.
-
Compound Addition: Add the synthesized PROTAC at various concentrations to the wells.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells as per the manufacturer's protocol.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. A higher BRET ratio indicates a closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.
Data Presentation: Ternary Complex Cooperativity of VHL-based PROTACs
| PROTAC | Target Protein | Cooperativity (α) | Reference |
| MZ1 | Brd4(2) | 15 | [10] |
| ACBI1 | SMARCA2 | 26 | [11] |
| PROTAC 1 | SMARCA2 | 3.2 | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of PROTACs and their effect on specific signaling pathways.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated degradation of KRAS G12C inhibits the MAPK signaling pathway.[12]
References
- 1. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 9. researchgate.net [researchgate.net]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Linker Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex, as well as its physicochemical properties like solubility and cell permeability.[3][4] The length, composition, and rigidity of the linker must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation potency.[5][6] Common linker motifs include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures incorporating rings like piperazine (B1678402) or piperidine.[4][7]
This document provides detailed application notes and protocols for the most common conjugation chemistries used to synthesize PROTAC linkers, along with quantitative data to guide linker design and optimization.
Common Conjugation Chemistries for PROTAC Linkers
The synthesis of PROTACs is a modular process, allowing for the convergent assembly of the final molecule from three components: the POI-binding ligand ("warhead"), the E3 ligase-binding ligand ("anchor"), and the linker.[8] The choice of conjugation chemistry is crucial for efficiently connecting these components. The most prevalent methods are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[8]
Amide Bond Formation
Amide bond formation is a robust and widely used method for connecting PROTAC components.[8] This reaction typically involves the coupling of a carboxylic acid on one component (e.g., a functionalized linker or ligand) with an amine on another, facilitated by a peptide coupling reagent.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol details the coupling of a carboxylic acid-functionalized component (Component A-COOH) with an amine-functionalized component (Component B-NH2) using the coupling reagent HATU.
Reagents and Materials:
-
Component A-COOH (1.0 equivalent)
-
Component B-NH2 (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Ethyl acetate (B1210297)
-
5% LiCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Flash column chromatography system
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide-linked PROTAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Click chemistry, particularly the CuAAC reaction, is a highly efficient and popular method for PROTAC synthesis.[8] This reaction forms a stable triazole ring by coupling an alkyne-functionalized component with an azide-functionalized component.[6] Its high yield, functional group tolerance, and mild reaction conditions make it ideal for late-stage diversification of PROTAC libraries.[8]
Protocol 2: Synthesis of a Triazole-Linked PROTAC via CuAAC
This protocol describes the final coupling of an alkyne-functionalized component (Component A-Alkyne) with an azide-functionalized component (Component B-Azide).
Reagents and Materials:
-
Component A-Alkyne (1.0 equivalent)
-
Component B-Azide (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
Standard glassware for organic synthesis
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous Na2SO4
-
Flash column chromatography or preparative HPLC system
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.[8]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.[8]
-
In another vial, prepare a solution of CuSO4·5H2O in water.[8]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. This in situ reduction of Cu(II) to the catalytic Cu(I) species initiates the reaction.[8]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[8]
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Quantitative Data on Linker Impact on PROTAC Efficacy
The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[9] The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PROTAC linkers.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7][9][10]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [9]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [9]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Impact of Linker Composition on BRD4 Degradation [7]
| PROTAC | E3 Ligase Ligand | Linker Composition | BRD4 Degradation Potency (DC50) |
| CRBN PROTACs | CRBN | 0 PEG units | < 0.5 μM |
| 1-2 PEG units | > 5 μM | ||
| 4-5 PEG units | < 0.5 μM |
Visualizing PROTAC Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols: Interpreting DC50 and Dmax Values for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, co-opts the cell's own machinery to induce its degradation.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][6][7]
To evaluate the efficacy of a PROTAC, two key parameters are determined from dose-response experiments: DC50 and Dmax .[1][8]
-
DC50 (half-maximal degradation concentration): This value represents the concentration of a PROTAC required to induce 50% of the maximal degradation of the target protein.[8][9] It is a measure of the PROTAC's potency; a lower DC50 value indicates a more potent compound.
-
Dmax (maximum degradation): This value indicates the maximum percentage of target protein degradation that can be achieved with a given PROTAC at high concentrations.[8][9] It reflects the efficacy of the PROTAC.
Understanding and accurately determining these values are critical for the preclinical development and optimization of PROTAC-based therapeutics.
Interpreting DC50 and Dmax in PROTAC Development
The interplay between DC50 and Dmax provides crucial insights into a PROTAC's performance. An ideal PROTAC exhibits both a low DC50 and a high Dmax, indicating high potency and efficacy. However, several factors can influence these parameters:
-
Ternary Complex Formation: The ability of the PROTAC to effectively bring together the POI and the E3 ligase to form a stable ternary complex is paramount for efficient degradation.[2][10]
-
"Hook Effect": At very high concentrations, some PROTACs may exhibit a "hook effect," where the degradation efficiency decreases.[2][9] This is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex, thus reducing overall degradation.[9]
-
Cellular Factors: The endogenous levels of the target protein, the specific E3 ligase being recruited, and the overall health of the ubiquitin-proteasome system can all impact DC50 and Dmax values.[11]
Quantitative Data Summary
The following tables summarize the DC50 and Dmax values for selected PROTACs targeting different proteins of interest. This data is illustrative and serves as a reference for typical values observed in the field.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC BRD4 Degrader-1 | BRD4 | THP-1, MDA-MB-231, HeLa | 10-500 (Concentration Range) | Not Specified | [12] |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | AGS | 7.49 | 95 (for a pan-KRAS degrader) | [13] |
| PANC 04.03 | 87.8 | Not Reported | [13] | ||
| AsPC-1 | Not Reported | Not Reported | [13] | ||
| CRBN-based KRAS G12C PROTAC | KRAS G12C | NCI-H358 | 30 | Not Specified | [11] |
| VHL-based KRAS G12C PROTAC | KRAS G12C | NCI-H358 | 100 | Not Specified | [11] |
| THAL SNS 032 | CDK9 | MOLT-4 | Not Specified | >80 | [9] |
Note: Dmax values are not always explicitly reported in the literature and can be experiment-dependent. The provided data represents a snapshot from various studies and should be interpreted within the context of each specific experiment.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow for DC50 and Dmax Determination
This diagram outlines the typical workflow for determining the DC50 and Dmax values of a PROTAC.
Caption: A stepwise workflow for the experimental determination of PROTAC DC50 and Dmax values.
Experimental Protocols
Protocol 1: Western Blot Analysis for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, making it a cornerstone for assessing PROTAC-induced degradation.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[12]
-
Allow cells to adhere overnight.[12]
-
Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours).[12][13] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[12][13]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1][12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Transfer the supernatant (protein lysate) to a new tube.[1][12]
-
Determine the protein concentration of each lysate using a BCA protein assay.[1][14]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.[1][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][12]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 2: Quantitative Proteomics for Global and Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased and comprehensive view of the cellular response to a PROTAC, enabling the assessment of on-target efficacy and the identification of potential off-target effects.[14][15] Tandem Mass Tag (TMT) labeling is a common method for relative quantification.[14]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and PROTAC Treatment:
-
Protein Extraction and Digestion:
-
TMT Labeling and Sample Pooling:
-
Peptide Fractionation and Mass Spectrometry:
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of thousands of proteins across all samples.
-
Determine the fold change in protein abundance for the target protein to confirm degradation.
-
Analyze the data for any other proteins that show significant changes in abundance, which could indicate off-target effects.
-
This global proteomic data can be used to validate the specificity of the PROTAC and understand its broader impact on the cellular proteome.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. biorxiv.org [biorxiv.org]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Degrader [proteomics.com]
Application Notes and Protocols for Cellular Permeability Assays of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
A critical challenge in the development of effective PROTACs is their unique physicochemical properties. Often characterized by a high molecular weight and a large polar surface area, many PROTACs exhibit poor cellular permeability, which can limit their therapeutic efficacy.[1][7] Therefore, the accurate assessment of cellular permeability is a crucial step in the PROTAC drug discovery and development process.[8][9] These application notes provide detailed protocols for key in vitro assays used to evaluate the cellular permeability of PROTACs.
Key Cellular Permeability Assays for PROTACs
Several in vitro methods are commonly employed to assess the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for more complex cellular transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[3][10] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[11][12]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][13] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[10][14]
-
Cellular Uptake and Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the intracellular concentration of a PROTAC and its engagement with the target protein within living cells.[15][16] This provides a direct confirmation that the PROTAC can cross the cell membrane and bind to its intended target.[9][17]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from various permeability assays for hypothetical PROTAC molecules. This illustrates how data can be structured for easy comparison.
Table 1: PAMPA Permeability Data
| PROTAC ID | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| PROTAC-A | 8.5 | High |
| PROTAC-B | 1.2 | Moderate |
| PROTAC-C | 0.3 | Low |
| PROTAC-D | < 0.1 | Very Low |
Table 2: Caco-2 Permeability Data
| PROTAC ID | Papp A to B (x 10⁻⁶ cm/s) | Papp B to A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| PROTAC-X | 5.2 | 4.8 | 0.92 | Low Efflux |
| PROTAC-Y | 1.5 | 9.0 | 6.0 | High Efflux (P-gp substrate) |
| PROTAC-Z | 0.8 | 1.0 | 1.25 | Low Permeability, Low Efflux |
Table 3: Cellular Uptake and Target Engagement Data
| PROTAC ID | Intracellular Concentration (nM) | Target Engagement IC₅₀ (nM) |
| PROTAC-α | 500 | 25 |
| PROTAC-β | 120 | 150 |
| PROTAC-γ | 20 | 50 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a method for assessing the passive permeability of PROTACs.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor and donor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)[18]
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
Methodology:
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane. Allow the lipid to impregnate the filter for at least 5 minutes.[18]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Prepare the PROTAC dosing solutions by diluting the DMSO stock solutions in PBS to the final desired concentration (typically 100-200 µM, with the final DMSO concentration ≤ 1%). Add 150 µL of the PROTAC dosing solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate wells is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[18]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method such as UV/Vis spectroscopy or LC-MS/MS.[19][20]
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
-
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
Caco-2 Permeability Assay Protocol
This protocol details the measurement of PROTAC permeability across a Caco-2 cell monolayer, which can indicate in vivo intestinal absorption.[13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
PROTAC stock solutions in DMSO
-
Lucifer yellow solution
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution (in HBSS) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.[22]
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C_0)
-
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C_0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[13]
-
NanoBRET™ Cellular Target Engagement and Permeability Protocol
This protocol provides a method to quantify PROTAC entry into cells and engagement with its target protein.[16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell line expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well plates
-
Luminometer capable of measuring BRET signals
Methodology:
-
Cell Preparation:
-
Live-Cell Assay: Seed the NanoLuc® fusion-expressing cells into the 96-well plate and incubate overnight.
-
Permeabilized-Cell Assay (Lytic Control): Prepare a separate plate of cells for lysis to determine target engagement without the influence of the cell membrane.
-
-
PROTAC Dosing: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the diluted PROTACs to the appropriate wells of both the live-cell and permeabilized-cell plates.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
Lysis (for Permeabilized-Cell Assay): Lyse the cells in the designated plate according to the manufacturer's protocol.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells of both plates.
-
BRET Measurement: Read the plates on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis:
-
Calculate the corrected BRET ratio for each well.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both live and permeabilized cells.
-
The difference in IC₅₀ values between the live and permeabilized cells provides an indication of the PROTAC's cellular permeability. A significant rightward shift in the live-cell IC₅₀ compared to the permeabilized-cell IC₅₀ suggests poor permeability.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
- 20. sciex.com [sciex.com]
- 21. waters.com [waters.com]
- 22. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC molecule, the components of the biological system, or the formation of a stable and productive ternary complex.[1]
Initial troubleshooting should involve:
-
Confirming Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the cell culture media can be a significant factor.[1]
-
Verifying E3 Ligase Expression: Ensure that the cell line used for the assay expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). Low E3 ligase expression is a common reason for the failure of PROTACs.[1][2]
-
Assessing Target Engagement: Confirm that your PROTAC can independently bind to both the target protein of interest (POI) and the E3 ligase.[1]
-
Evaluating the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase), which reduces degradation efficiency.[1][3][4][5] It is crucial to perform a wide dose-response titration to identify the optimal concentration range.[6]
Q2: How can I determine if my PROTAC is entering the cells and engaging the target?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular size.[1][7][8] Several assays can be used to confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon PROTAC binding in live cells.[3][9]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to its target protein and the E3 ligase in real-time.[3][9][10][11]
-
Fluorescence Polarization (FP) Assay: This competitive binding assay can be adapted to assess the permeability of PROTACs.[12]
Q3: What is the role of the E3 ligase choice, and how does it impact PROTAC efficiency?
A3: The choice of E3 ligase significantly influences the efficacy and selectivity of a PROTAC.[2][13][14][15] The most commonly used E3 ligases in PROTAC design are CRBN and VHL.[15] The selection of the E3 ligase can affect the stability of the ternary complex, the ubiquitination of the target protein, and even the degradation of specific protein domains.[2] For instance, VHL-based PROTACs have shown success in degrading kinases like BRD4 and BTK.[15] If a PROTAC utilizing one E3 ligase shows poor efficiency, it may be beneficial to design a new PROTAC that recruits a different E3 ligase.[9]
Q4: I am observing a "hook effect" in my dose-response curve. What does this mean and how can I mitigate it?
A4: The "hook effect" is characterized by reduced protein degradation at high PROTAC concentrations.[3][4][5][6] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (PROTAC-target and PROTAC-E3 ligase) which compete with the formation of the productive ternary complex (target-PROTAC-E3 ligase).[3][4][6]
To mitigate the hook effect:
-
Perform a wide dose-response titration: Use a broad range of concentrations (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration for maximal degradation before the hook effect begins.[6]
-
Optimize the linker: The linker design can influence the cooperativity of ternary complex formation, potentially reducing the hook effect.[4]
Q5: How can I validate that the observed protein degradation is truly mediated by the intended E3 ligase and the proteasome?
A5: It is crucial to perform validation experiments to confirm the mechanism of action of your PROTAC.
-
E3 Ligase Knockout/Knockdown: Using CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended E3 ligase should abolish the PROTAC's degradative activity.[16]
-
Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.[6]
-
Inactive Control: Synthesize an inactive enantiomer or a version of the PROTAC with a modification that prevents binding to the E3 ligase or the target. This control should not induce degradation.[17]
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Step | Recommended Assay |
| Poor PROTAC Stability | Assess the chemical stability of the PROTAC in cell culture medium and cell lysates over time. | LC-MS/MS |
| Low Cell Permeability | Confirm target engagement in live cells to ensure the PROTAC is crossing the cell membrane. | Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay[3][9] |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition. Synthesize a library of PROTACs with varying linkers. | In vitro pull-down assays, Co-immunoprecipitation (Co-IP), TR-FRET, AlphaLISA[3][18] |
| Low E3 Ligase or Target Expression | Verify the expression levels of both the target protein and the recruited E3 ligase in the cell model. | Western Blotting[3] |
| Unproductive Ternary Complex Geometry | Even if a ternary complex forms, its geometry might not be optimal for ubiquitination. Redesign the PROTAC with different linker attachment points or lengths. | In-cell or in vitro ubiquitination assay[9] |
Problem 2: Inconsistent Degradation Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Cell Culture Variability | The health, confluency, and passage number of cells can affect protein expression and the ubiquitin-proteasome system. | Standardize cell culture conditions, use cells within a defined passage number range, and ensure consistent seeding densities.[9] |
| PROTAC Instability in Media | The PROTAC may be degrading in the cell culture medium over the course of the experiment. | Assess the stability of the PROTAC in the media at different time points.[9] |
| Assay-to-Assay Variability | Minor variations in experimental execution can lead to inconsistent results. | Ensure consistent reagent preparation, incubation times, and instrument settings. |
Problem 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step | Recommended Assay |
| Unintended Degradation of Other Proteins | The PROTAC may be facilitating the degradation of proteins other than the intended target. | Perform global proteomics to get a comprehensive view of protein level changes upon PROTAC treatment.[9][17] |
| Toxicity from the PROTAC Molecule | The PROTAC itself or its metabolites may be toxic to the cells. | Perform a dose-response analysis to determine the concentration at which toxicity is observed and compare it to the effective degradation concentration (DC50).[17] |
| Off-Target Effects of the E3 Ligase Ligand | The E3 ligase recruiting moiety may have its own biological activities. | Treat cells with the E3 ligase ligand alone to identify any associated off-target effects.[17] |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[19]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[19]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[16][19]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[1]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a no-PROTAC control.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Then, add a primary antibody against the target protein and incubate overnight at 4°C. Add fresh Protein A/G beads to pull down the antibody-protein complex.[1]
-
Washing: Wash the beads multiple times with ice-cold lysis buffer to remove non-specific binding proteins.[1]
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western Blot, probing for the E3 ligase. The presence of the E3 ligase in the sample where the target protein was pulled down indicates ternary complex formation.[1]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Systematic workflow for troubleshooting low PROTAC efficiency.
Caption: Decision tree for selecting an appropriate E3 ligase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.berkeley.edu [search.library.berkeley.edu]
- 15. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
Optimizing PROTAC Incubation Time for Maximal Degradation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues encountered during the optimization of PROTAC incubation time for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for PROTAC incubation time and concentration?
A typical starting point for a time-course experiment is to treat cells for various durations, such as 2, 4, 8, 12, 24, and 48 hours.[1][2] For initial dose-response experiments, a broad concentration range, for instance from 0.1 nM to 10 µM, is recommended to capture the full degradation profile and determine the optimal concentration.[1][3][4]
Q2: What are the key parameters to determine when optimizing PROTAC experiments?
The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax : The maximal percentage of target protein degradation achievable with the PROTAC.[4][5]
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or cytotoxicity.[4]
Q3: What is the "hook effect" and how can it affect the determination of optimal incubation time?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][6][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][6][7][8] This can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.[6] Understanding the hook effect is crucial for accurately determining DC50 and Dmax.[6] To avoid this, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window.[4][9]
Q4: How do the kinetics of ternary complex formation influence degradation?
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is the crucial first step for protein degradation.[10][11] The stability and kinetics of this complex formation directly impact the rate and extent of target protein degradation.[12] While strong binary binding to both the target and the E3 ligase is important, the cooperativity of binding within the ternary complex is a key determinant of PROTAC efficacy.[8] Assays that measure ternary complex formation, such as NanoBRET, can provide valuable insights into the mechanism of action and help optimize PROTAC design and experimental conditions.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps | References |
| No or weak degradation observed | Suboptimal PROTAC concentration or incubation time. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50. 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period. | [1][4] |
| Low cell permeability of the PROTAC. | 1. Use cell permeability assays (e.g., PAMPA). 2. Modify the PROTAC linker to improve physicochemical properties. | [7][9] | |
| Low expression of the required E3 ligase in the cell line. | Verify the expression level of the E3 ligase (e.g., VHL or Cereblon) via Western blot or qPCR. | [1][4] | |
| Poor ternary complex formation. | Use biophysical assays (e.g., AlphaLISA, FRET, SPR) to directly measure ternary complex formation. | [6] | |
| "Hook effect" observed (bell-shaped dose-response curve) | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | 1. Extend the dose-response range to lower concentrations to identify the optimal concentration at the peak of the curve. 2. Assess ternary complex formation to understand the relationship between complex formation and degradation. | [3][6][7] |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., confluency, passage number). | Standardize cell seeding density and use cells within a defined passage number range. | [4][9] |
| PROTAC compound instability. | Aliquot the PROTAC stock solution and store it properly (e.g., at -80°C) to avoid degradation from multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | [3][4][9] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for maximal protein degradation.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a fixed, optimal concentration of the PROTAC (previously determined from a dose-response experiment, if available, or a concentration around the expected DC50). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[1][2]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the incubation time to identify the time point of maximal degradation.
Protocol 2: Dose-Response Experiment for DC50 and Dmax Determination
This protocol describes how to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[3][4] Treat the cells with the different concentrations for a fixed, optimal incubation time (determined from the time-course experiment). Include a vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Cell Lysis and Protein Quantification: Follow the steps in Protocol 1.
-
Western Blot Analysis: Follow the steps in Protocol 1.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a suitable dose-response curve to determine the DC50 and Dmax values.[14]
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC incubation time.
Caption: Logical relationship for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary Complex Formation [promega.com]
- 14. benchchem.com [benchchem.com]
PROTAC Ternary Complex Formation: Technical Support Center
Welcome to the Technical Support Center for challenges in PROTAC ternary complex formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC ternary complex, and why is its formation critical?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the body's natural protein disposal system. It does this by forming a "ternary complex," which consists of the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity is the crucial first step in the targeted protein degradation cascade, as it allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.[1]
Q2: What is the "hook effect" in PROTAC experiments?
A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2][3] This results in a bell-shaped dose-response curve.[4] The effect occurs because at high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[2][4]
Q3: What does "cooperativity" in ternary complex formation mean?
A3: Cooperativity (alpha, α) is a measure of how the binding of a PROTAC to one of its target proteins influences its binding to the other.
-
Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the other protein (POI), leading to a more stable ternary complex.
-
Negative cooperativity (α < 1) means the formation of a binary complex hinders the binding of the second protein, resulting in a less stable ternary complex.
-
Non-cooperative binding (α = 1) implies that the binding events are independent.
Positive cooperativity is often a desirable feature in PROTAC design as it can lead to more efficient degradation.[5]
Q4: Why is my biochemically potent PROTAC not working in cells?
A4: A common reason for the discrepancy between biochemical and cellular activity is poor cell permeability.[6] PROTACs are often large molecules that fall "beyond the Rule of Five," making it difficult for them to cross the cell membrane and reach their intracellular targets.[6] Even if a PROTAC has high binding affinity in vitro, it will not be effective if it cannot achieve a sufficient concentration inside the cell.[6]
Troubleshooting Guide
Issue 1: No or low target protein degradation observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify cell permeability.[6][7] 2. Optimize Linker: Modify the PROTAC's linker to improve physicochemical properties. For instance, replacing flexible PEG linkers with more rigid alkyl chains can sometimes improve permeability.[6] 3. Prodrug Strategy: Mask polar groups with cleavable lipophilic moieties to enhance cell entry.[8] |
| Inefficient Ternary Complex Formation | 1. Biophysical Confirmation: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to confirm and quantify ternary complex formation in vitro and in cells.[2][9][10] 2. Linker Optimization: The length and composition of the linker are critical for the geometry of the ternary complex. Systematically vary the linker to find an optimal configuration.[4][11] |
| Unproductive Ternary Complex | 1. In-Cell Ubiquitination Assay: A stable ternary complex does not guarantee degradation. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[2] A lack of ubiquitination suggests the complex geometry is not conducive to the E3 ligase's function. 2. Linker Redesign: Modify the linker attachment points or composition to alter the orientation of the target protein relative to the E3 ligase.[2] |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Verify that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the target cell line using Western blot or qPCR.[4] 2. Test Alternative E3 Ligases: If degradation is still low, consider using a PROTAC that recruits a different E3 ligase.[2] |
Issue 2: A "hook effect" is observed in the dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive PROTAC Concentration | 1. Wide Dose-Response: Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[3] 2. Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the determined Dmax.[3] |
| Low Cooperativity | 1. Biophysical Analysis: Use ITC or SPR to measure the cooperativity of ternary complex formation.[5][10] 2. Enhance Cooperativity: Design new PROTACs with modified linkers or warheads that promote positive cooperativity, which can help stabilize the ternary complex over the binary ones and reduce the hook effect.[2] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered in PROTAC development.
Table 1: Example Binding Affinities and Cooperativity for PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase | KD (POI) (nM) | KD (E3) (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | 1 | 29 | 26 | [12] |
| dBET6 | BRD4 | CRBN | - | - | - | [13] |
| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | - | [12] |
Table 2: Example Cellular Degradation Parameters for PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| dBET6 | BRD4 | HEK293 | - | - | 4 | [13] |
| MZ1 | BRD4 | HEK293 | - | - | 4 | [13] |
| GP262 | PI3K/mTOR | MDA-MB-231 | - | - | - | [14] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the general steps for assessing ternary complex formation and stability using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., NTA or SA chip)
-
Purified, biotinylated E3 ligase
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD, E3).
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary affinity (KD, POI).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[10]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay monitors the PROTAC-induced proximity of the target protein and E3 ligase in living cells.[9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc-POI and HaloTag-E3 ligase
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc-POI and HaloTag-E3 ligase expression vectors and seed into a multi-well plate. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and allow it to equilibrate. Then, add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[9]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Co-IP is used to confirm the formation of the ternary complex in a cellular context.[15]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the E3 ligase or POI
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. It is often beneficial to co-treat with a proteasome inhibitor to stabilize the ternary complex.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to release the proteins.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The mechanism underlying the PROTAC hook effect.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common experimental artifact that can complicate the interpretation of PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This phenomenon results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[3][4] At concentrations above this optimum, the degradation efficiency diminishes.
Q2: What causes the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[2][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][5] However, when the PROTAC concentration is too high, it is more likely to independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4][5]
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[2] Understanding this effect is essential for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.[1][6]
Q4: What are the key experimental indicators of the hook effect?
A4: The most prominent indicator of the hook effect is a bell-shaped dose-response curve in a protein degradation assay (e.g., Western blot).[1][3] Instead of a sigmoidal curve that plateaus at high concentrations, the degradation percentage will increase with the PROTAC concentration up to a certain point (Dmax) and then decrease as the concentration continues to rise.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment using a wider and more granular range of PROTAC concentrations. It is recommended to use at least 8-10 concentrations with half-log dilutions to clearly define the bell shape and accurately determine the optimal concentration for maximal degradation.[1]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level to ensure you are working in the productive range of the dose-response curve.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, SPR) to directly measure the formation of the ternary complex across the same concentration range.[2][7] This will help correlate the extent of ternary complex formation with the observed degradation profile. A bell-shaped curve in these assays is also indicative of the hook effect.[2]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, one of which is that the tested concentrations are entirely within the hook effect region, thus masking the PROTAC's true activity.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a very wide range of concentrations, for instance from 1 pM to 100 µM, to ensure that the optimal concentration for degradation is not missed.[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that a PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to facilitate ternary complex formation using appropriate biophysical assays.[2]
-
Check E3 Ligase Expression: Ensure that the cell line used for the experiment expresses sufficient levels of both the target protein and the recruited E3 ligase.[2]
-
Optimize Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.[2]
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, which may not be sufficient to induce degradation.[1]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The stability of the ternary complex is a key factor in overcoming the hook effect. Rational design of the PROTAC's linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[3] This increased stability of the ternary complex makes its formation more favorable than that of the binary complexes, even at higher PROTAC concentrations.
-
Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[3]
-
Data Presentation
Table 1: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 70 | 30 |
| 10 | 35 | 65 |
| 100 | 15 | 85 |
| 1000 | 40 | 60 |
| 10000 | 75 | 25 |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Example Value (from Table 1) |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | ~5 nM |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | 85% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the general steps for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[8]
-
Include a vehicle-only control.[8]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold lysis buffer.[8]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to measure the formation of the PROTAC-induced ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC serial dilutions
-
White, 96-well assay plates
-
BRET-capable luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors. .
-
-
Cell Plating:
-
Plate the transfected cells in white, 96-well plates and incubate overnight.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[7]
-
-
PROTAC Treatment and Measurement:
-
Data Analysis:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cellular Upt.ake of (S,R,S)-Ahpc-peg5-cooh Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg5-cooh based PROTACs. The focus is on addressing common challenges related to cellular uptake and providing actionable strategies to improve experimental outcomes.
Troubleshooting Guide: Poor Cellular Uptake
Issue: Low intracellular concentration of the PROTAC, leading to suboptimal target protein degradation.
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| High Polarity / Low Lipophilicity | The PEG5 linker, while improving solubility, can increase polarity and hinder passive diffusion across the cell membrane.[1][] Consider synthesizing analogs with shorter PEG chains (e.g., PEG2, PEG3) or replacing the PEG linker with a more lipophilic alkyl chain.[][3] A balance between solubility and lipophilicity is key; excessively high lipophilicity (ALogP > 5) can also reduce permeability due to insolubility or membrane retention.[3] | Perform Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability.[4] Measure the octanol-water partition coefficient (LogP/LogD) to quantify lipophilicity. |
| High Molecular Weight | PROTACs are inherently large molecules, which can be a barrier to cellular uptake.[5][6] While challenging to modify significantly without affecting ternary complex formation, minor structural modifications to the warhead or linker that reduce molecular weight can be explored. | Evaluate cellular uptake using LC-MS/MS analysis of cell lysates to quantify intracellular PROTAC concentration.[7] |
| Efflux Pump Activity | The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.[8] | Co-incubate cells with the PROTAC and known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in intracellular PROTAC concentration or target degradation in the presence of the inhibitor suggests efflux is a factor. |
| Suboptimal Linker Conformation | The conformation of the PROTAC in the cellular membrane environment is critical. Linkers that allow the PROTAC to adopt a folded conformation can shield polar surfaces, enhancing permeability.[9][10] | Use computational modeling to predict the conformational dynamics of the PROTAC. NMR studies in nonpolar solvents can provide experimental insight into folded conformations.[9] |
| Cell Line Specific Factors | Different cell lines have varying membrane compositions and expression levels of uptake and efflux transporters, impacting PROTAC permeability.[7] | Test the PROTAC in a panel of relevant cell lines to identify variations in uptake and efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S,R,S)-Ahpc moiety in my PROTAC?
The (S,R,S)-Ahpc (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11][12] Its function is to recruit the VHL E3 ligase to the target protein, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) which is essential for subsequent ubiquitination and degradation of the target protein.[12]
Q2: How does the PEG5 linker influence the properties of my PROTAC?
The polyethylene (B3416737) glycol (PEG) linker, in this case with five units, serves several functions:
-
Solubility: It generally increases the aqueous solubility of the PROTAC molecule.[1][13]
-
Permeability: It affects cell permeability. While enhancing solubility is beneficial, the increased polarity from the ether oxygens can sometimes hinder passive diffusion across the cell membrane.[1][]
-
Flexibility and Length: The length and flexibility of the linker are crucial for allowing the PROTAC to span the distance between the target protein and the E3 ligase and to adopt an optimal conformation for ternary complex formation.[13][14]
Q3: My PROTAC shows good binding to the target protein and VHL in biochemical assays, but poor degradation in cells. What should I investigate first?
Poor cellular uptake is a primary suspect when in-cell activity does not correlate with biochemical potency.[4][5] It is crucial to confirm that the PROTAC is reaching its intracellular target.
-
Initial Step: Quantify the intracellular concentration of your PROTAC using LC-MS/MS.[7]
-
Follow-up: If intracellular levels are low, refer to the troubleshooting guide above to investigate factors like permeability, efflux, and linker properties.
Q4: Are there alternatives to PEG linkers for improving cellular uptake?
Yes, several alternative linker strategies can be employed:
-
Alkyl Linkers: Simple alkyl chains can increase lipophilicity and may improve membrane permeability.[] However, they can decrease aqueous solubility.
-
Rigid Linkers: Linkers incorporating cyclic structures (e.g., piperidine, piperazine) can improve cell permeability and metabolic stability by reducing conformational flexibility.[15]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors, which has been shown to improve permeability.[8][15]
Q5: What is the "hook effect" and could it be affecting my results?
The "hook effect" describes a phenomenon where at high concentrations, the efficacy of a PROTAC decreases.[16] This is because the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 ligase) that are non-productive for degradation, rather than the required ternary complex.[16] If you observe a bell-shaped dose-response curve, the hook effect may be at play. It is important to perform a full dose-response study to identify the optimal concentration range for your PROTAC.[16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% (w/v) lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Compartment: The PROTAC is dissolved in a buffer solution at a known concentration and added to the wells of a 96-well donor plate.
-
Assembly: The filter plate is placed on top of the donor plate, ensuring the lipid membrane is in contact with the PROTAC solution.
-
Acceptor Compartment: A buffer solution is added to the wells of the filter plate (the acceptor compartment).
-
Incubation: The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor compartments is measured using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the acceptor and donor wells over time.
Protocol 2: Cellular Uptake Quantification by LC-MS/MS
Objective: To determine the intracellular concentration of a PROTAC.
Methodology:
-
Cell Culture: Plate cells at a known density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration and for a specific duration (e.g., 2, 6, 24 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysate.
-
-
Sample Preparation:
-
Perform protein quantification (e.g., BCA assay) to normalize for cell number.
-
Precipitate proteins from the lysate (e.g., with cold acetonitrile) to release the PROTAC.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the PROTAC.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
A standard curve with known concentrations of the PROTAC should be run in parallel for accurate quantification.
-
-
Data Analysis: The intracellular concentration is typically expressed as the amount of PROTAC per milligram of cellular protein or per number of cells.
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To measure the binding of a PROTAC to its target protein or E3 ligase within living cells.[17][18]
Methodology:
-
Cell Line Engineering: Cells are engineered to express the target protein or E3 ligase fused to a NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in a white, opaque multi-well plate.
-
PROTAC and Tracer Addition:
-
The cells are treated with varying concentrations of the unlabeled PROTAC.
-
A fluorescent tracer that binds to the same target is added.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Luminescence Measurement: A substrate for NanoLuc® is added, and the bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-fused protein.
-
Data Analysis: The unlabeled PROTAC will compete with the fluorescent tracer for binding to the target, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined. This provides a measure of target engagement in a live-cell context.[17][19]
Visualizations
Caption: Mechanism of action for an (S,R,S)-Ahpc based PROTAC.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Caption: Key physicochemical factors influencing PROTAC cellular uptake.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (S,R,S)-Ahpc-peg5-cooh in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg5-cooh. The information provided addresses common stability-related issues that may be encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1][2] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2]
Q2: What are the primary stability concerns for PROTACs containing PEG linkers like this compound?
A2: PROTACs with PEG linkers can be susceptible to metabolic degradation.[3] The ether linkages in the PEG chain are potential sites for oxidative metabolism by enzymes such as cytochrome P450s, which can lead to O-dealkylation.[3] This metabolic instability can result in a shorter in vivo half-life and reduced exposure of the molecule.[3] Additionally, the flexibility of PEG linkers might lead to less than optimal binding conformations with the target protein and E3 ligase, which can affect the stability of the ternary complex.[3]
Q3: How does the (S,R,S) stereochemistry of the AHPC component contribute to the molecule's function?
A3: The specific (S,R,S) stereochemistry of the arylhydroxyproline (AHPC) moiety is critical for its high-affinity binding to the Von Hippel-Lindau (VHL) E3 ligase.[4] Any alteration to this stereochemistry can significantly diminish or completely abolish its biological activity.[4]
Q4: How can I conjugate this compound to my target protein ligand?
A4: The terminal carboxylic acid on the PEG5 linker allows for conjugation to an amine-containing target ligand using standard peptide coupling reagents like HATU, HBTU, or EDC/NHS.[4]
Troubleshooting Guide
This guide addresses common problems researchers may face when using this compound in their experiments.
Issue 1: Poor Aqueous Solubility or Aggregation of the Final PROTAC
-
Symptoms:
-
Possible Causes:
-
Troubleshooting Steps:
-
Formulation: Dissolve the compound in a small volume of an organic solvent like DMSO first, and then slowly dilute it with the aqueous buffer while vortexing.[4]
-
pH Adjustment: The ionization state of the terminal carboxylic acid and any basic nitrogen atoms can affect solubility. Experimenting with different buffer pH values may improve solubility.[4]
-
Use of Solubilizing Agents: Consider incorporating excipients such as cyclodextrins or surfactants to enhance solubility.[4]
-
Sonication: If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can aid in dissolution.[2]
-
Issue 2: Inconsistent or Low Efficiency of Target Protein Degradation
-
Symptoms:
-
Variability in the extent of target protein degradation between experiments.
-
Lower than expected degradation of the target protein.
-
-
Possible Causes:
-
PROTAC Instability: The PROTAC molecule may be degrading in the biological medium (e.g., cell culture medium, plasma).[4]
-
Suboptimal Concentration: The "hook effect" may be observed, where higher concentrations of the PROTAC lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex.
-
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability assay of your final PROTAC in the relevant biological matrix (see Experimental Protocols section).[4]
-
Optimize Concentration: Conduct a dose-response experiment with a broad range of PROTAC concentrations to determine the optimal concentration for degradation and to evaluate for the "hook effect".[4]
-
Issue 3: Rapid Clearance or Low Exposure in In Vivo Studies
-
Symptoms:
-
Poor in vivo efficacy despite good in vitro potency.
-
Pharmacokinetic analysis reveals a short half-life of the PROTAC.
-
-
Possible Causes:
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Assess the metabolic stability of the PROTAC in liver microsomes or hepatocytes to determine the rate of metabolic degradation.[5]
-
Linker Modification: To enhance metabolic stability, consider synthesizing derivatives with more rigid linkers, such as those incorporating cycloalkanes (e.g., piperidine, piperazine) or aromatic rings.[5][7]
-
Data Presentation
The following table provides illustrative stability data for a hypothetical PROTAC constructed using this compound. This data is intended as a guide for experimental design and interpretation, as specific stability will depend on the conjugated target ligand.
| Biological Medium | Incubation Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products (Hypothetical) |
| Human Plasma | 37 | > 24 | Minimal degradation observed |
| Mouse Plasma | 37 | 16 | Hydrolysis of amide bond, oxidation of PEG linker |
| Rat Plasma | 37 | 10 | Hydrolysis of amide bond, oxidation of PEG linker |
| Cell Culture Medium (DMEM + 10% FBS) | 37 | > 48 | Minimal degradation observed |
| Human Liver Microsomes | 37 | 5 | Oxidative metabolism of the AHPC and PEG components |
| Rat Liver Microsomes | 37 | 3 | Oxidative metabolism of the AHPC and PEG components |
Experimental Protocols
Protocol 1: General Procedure for Assessing PROTAC Stability in Plasma
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.[4]
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, mouse, or rat).[4]
-
Time Points: Aliquot the mixture into several tubes for different time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4]
-
Sample Quenching: At each time point, stop the reaction by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining PROTAC using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the half-life.
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds (e.g., a compound with known metabolic instability like verapamil, and one with known stability like warfarin) in a suitable organic solvent (e.g., DMSO).[5]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the PROTAC, and human or rat liver microsomes.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.[5]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and microsomes.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the parent PROTAC.
-
Calculation: Determine the in vitro half-life and intrinsic clearance of the PROTAC.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound based PROTACs.
Caption: Hypothetical metabolic pathways for a PROTAC containing this compound.
References
Technical Support Center: VHL-Based PROTAC Linker Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing linkers for Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My VHL-based PROTAC shows weak or no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A1: Weak or no target degradation is a common issue in PROTAC development. The underlying cause often relates to suboptimal linker design impacting ternary complex formation or the physicochemical properties of the PROTAC.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure your PROTAC is entering the cells and binding to the target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays can confirm intracellular target engagement.[1]
-
Evaluate Ternary Complex Formation: The ability to form a stable ternary complex between the target protein, the PROTAC, and VHL is crucial for efficacy.[2][3][4] Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the formation and stability of this complex.[5][6]
-
Optimize Linker Length: The distance between the target protein and VHL is critical for productive ubiquitination.[7][8] Synthesize a library of PROTACs with varying linker lengths to identify the optimal distance.[5] Studies have shown that both excessively short and long linkers can be detrimental to degradation efficiency.[7][9]
-
Modify Linker Composition: The chemical nature of the linker influences solubility, cell permeability, and the conformation of the ternary complex.[9][10][11] Consider replacing highly flexible linkers (e.g., long alkyl or PEG chains) with more rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings, or incorporating elements that can form favorable interactions within the ternary complex.[9][11]
-
Assess Cell Permeability: VHL-based PROTACs are often large molecules with poor membrane permeability.[10][12] If target engagement is low in cellular assays but high in biochemical assays, permeability may be the issue. Modifying the linker to reduce polarity or introduce features that facilitate cell entry can improve performance.[10][12]
Q2: How does linker length impact the efficacy of a VHL-based PROTAC?
A2: Linker length is a critical parameter that dictates the distance and relative orientation between the target protein and the VHL E3 ligase within the ternary complex.[7][8] An optimal linker length is required to position a lysine (B10760008) residue on the target protein surface accessible to the E2 ubiquitin-conjugating enzyme associated with the VHL complex.
-
Too Short: A linker that is too short may sterically hinder the formation of a productive ternary complex.
-
Too Long: An excessively long and flexible linker can lead to a decrease in the stability of the ternary complex due to entropic penalties, and may not effectively constrain the proteins in a conformation suitable for ubiquitination.[9]
Empirical testing of a range of linker lengths is often necessary to identify the optimal length for a given target and E3 ligase pair.[7][9]
Q3: What is the role of linker composition and rigidity in PROTAC performance?
A3: Linker composition and rigidity significantly influence a PROTAC's physicochemical properties and its ability to induce a productive ternary complex.
-
Composition: The atoms and functional groups within the linker affect properties like solubility, cell permeability, and metabolic stability.[9][10] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility, while replacing amide bonds with esters can improve cell permeability.[10]
-
Rigidity: More rigid linkers, containing elements like aromatic rings or cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[9] However, excessive rigidity can also be detrimental if it prevents the necessary conformational adjustments for optimal protein-protein interactions.
Q4: My PROTAC is effective at degrading the target protein, but it exhibits high off-target toxicity. Could the linker be responsible?
A4: While the primary drivers of selectivity are the warhead (target binder) and the E3 ligase ligand, the linker can influence the overall selectivity profile. A linker that promotes a specific ternary complex conformation can enhance on-target degradation while disfavoring off-target interactions. Conversely, a highly flexible and non-specific linker might allow for the formation of unproductive or off-target ternary complexes. If you suspect off-target effects, consider redesigning the linker to be more rigid or to have specific interactions that favor the on-target complex.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak target degradation in cells | Poor cell permeability | - Modify linker to improve physicochemical properties (e.g., reduce polarity, add ionizable groups).[10][11] - Perform cell-based target engagement assays (e.g., CETSA, NanoBRET™).[1] |
| Inefficient ternary complex formation | - Synthesize PROTACs with varying linker lengths and compositions.[5][9] - Evaluate ternary complex formation directly using biophysical assays (SPR, ITC, TR-FRET).[5][6] | |
| Suboptimal linker attachment point | - Explore different attachment points on the warhead and/or VHL ligand. | |
| Degradation observed in biochemical but not cellular assays | Poor cell permeability | - As above. |
| PROTAC is an efflux pump substrate | - Modify linker to alter physicochemical properties and reduce recognition by efflux pumps. | |
| High DC50 value (low potency) | Weak ternary complex formation | - Optimize linker length and composition to enhance cooperativity and complex stability.[9] |
| Inefficient ubiquitination | - Ensure the linker orients the target protein for optimal lysine presentation to the E2 enzyme. | |
| Low Dmax (incomplete degradation) | "Hook effect" due to high PROTAC concentration forming binary complexes | - Titrate the PROTAC concentration over a wider range to identify the optimal degradation window. |
| PROTAC instability | - Assess the metabolic stability of the PROTAC and modify the linker to block potential metabolic soft spots. |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on the degradation of various target proteins by VHL-based PROTACs.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 12 | >1000 | <10 | [9] |
| PROTAC B | 16 | 50 | >90 | [7] |
| PROTAC C | 21 | 3 | 96 | [9] |
| PROTAC D | 29 | 292 | 76 | [9] |
Table 2: Impact of Linker Composition on ERRα Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC X | Alkyl Chain | 250 | 70 | [9] |
| PROTAC Y | PEG Chain | >1000 | 20 | [9] |
| PROTAC Z | Phenyl Ring | 50 | 95 | [9] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.[5]
Protocol:
-
Chip Preparation: Immobilize either the VHL E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the non-immobilized protein partner over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[14]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Visualizations
Caption: The catalytic cycle of VHL-based PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting linker optimization in VHL-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability. [publications.scilifelab.se]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating PROTAC-Induced Ubiquitination
For researchers, scientists, and drug development professionals, confirming the ubiquitination of a target protein is a critical step in the validation of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative overview of key experimental methods to validate PROTAC-induced ubiquitination, complete with detailed protocols, quantitative data, and workflow visualizations to aid in experimental design and interpretation.
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Validating this initial ubiquitination event is essential to confirm the PROTAC's mechanism of action.
The PROTAC Mechanism: A Cascade of Events
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation.[4] The overall process can be visualized as a series of key steps.
References
Validating PROTACs: A Comparative Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action and specificity of a Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides an objective comparison of essential control experiments, complete with supporting data and detailed protocols, to ensure the reliability and reproducibility of your PROTAC validation studies.
PROTACs represent a paradigm shift in therapeutic intervention by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1] Unlike traditional inhibitors, their catalytic mode of action necessitates a comprehensive validation framework to confirm on-target degradation and rule out off-target effects.[2][3] This guide will delve into the critical control experiments required to substantiate a PROTAC's intended mechanism.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][7]
References
- 1. Protein Degradation and PROTACs [worldwide.promega.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Navigating the Spacer: A Comparative Guide to PEG Linker Lengths in VHL PROTACs
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. A critical determinant of success lies in the rational design of the linker connecting the target protein binder to the E3 ligase ligand. This guide provides an objective comparison of different polyethylene (B3416737) glycol (PEG) linker lengths for von Hippel-Lindau (VHL)-based PROTACs, supported by experimental data, to facilitate informed decision-making in PROTAC development.
The linker in a PROTAC is not a mere spacer; it plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] Its length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2][][4] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to increased flexibility and non-productive binding.[1][4][5]
The Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison
The optimal PEG linker length is highly dependent on the specific target protein and the VHL E3 ligase pair.[4] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[4] Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins by VHL-recruiting PROTACs.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 9 | >10,000 | ~50 | [1] |
| 12 | ~5,000 | ~75 | [1] | |
| 16 | ~1,000 | ~95 | [1][6] | |
| 19 | ~5,000 | ~70 | [1] | |
| 21 | >10,000 | ~60 | [1] | |
| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | [1][] |
| 21 | 3 | 96 | [1] | |
| 29 | 292 | 76 | [1] | |
| Bruton's Tyrosine Kinase (BTK) | < 4 PEG units | Impaired Binding | - | [2] |
| ≥ 4 PEG units | Effective Binding | - | [2] |
Key Observations:
-
For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][6]
-
In the case of TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[1][] This highlights that a minimum linker length is required to bridge the two proteins effectively.[2]
-
For BTK degraders, PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase, suggesting steric hindrance.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy.
Western Blot for Protein Degradation
This technique is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to a vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values (the concentration of PROTAC that inhibits cell growth by 50%) can be calculated from the dose-response curves.
Conclusion
The length of the PEG linker is a critical parameter that must be empirically optimized for each VHL-based PROTAC system.[2] The provided data demonstrates that there is no universal optimal linker length; instead, a "sweet spot" often exists for a specific target protein and E3 ligase pair.[4] A systematic evaluation of a series of linkers with varying lengths is paramount for the development of potent and selective PROTACs.[7] Furthermore, the choice of linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its overall drug-like properties.[8][9] Therefore, a comprehensive approach that considers both the degradation efficacy and the pharmacokinetic profile is essential for the successful design of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
Unveiling the Advantages of (S,R,S)-Ahpc-peg5-cooh for VHL E3 Ligase Recruitment in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical determinant of success. Among the arsenal (B13267) of available tools, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and versatile option. This guide provides a comprehensive comparison of (S,R,S)-Ahpc-peg5-cooh, a popular VHL ligand-linker conjugate, with other VHL E3 ligase ligands, supported by experimental data and detailed protocols to inform rational PROTAC design.
This compound is a bifunctional molecule composed of the (S,R,S)-Ahpc core, a high-affinity VHL ligand also known as VH032, connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This strategic design offers a potent VHL-binding moiety and a versatile chemical handle for conjugation to a protein of interest (POI) ligand, forming a proteolysis-targeting chimera (PROTAC). The core advantage of utilizing VHL lies in its well-characterized interaction with its ligands, which often translates to high selectivity and the formation of stable ternary complexes, a prerequisite for efficient protein degradation.
Comparative Analysis of VHL Ligand Performance
The efficacy of a PROTAC is intricately linked to the binding affinity of its E3 ligase ligand. A higher affinity generally correlates with more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein.
While direct, head-to-head comparative studies for this compound are limited in publicly available literature, we can infer its performance based on the well-established properties of its core ligand, VH032, and the known effects of PEG linkers. The (S,R,S)-Ahpc (VH032) core exhibits a strong binding affinity for VHL, with a reported dissociation constant (Kd) of 185 nM[1]. This positions it as a potent recruiter of the VHL E3 ligase.
The inclusion of the PEG5 linker in this compound offers several advantages:
-
Improved Solubility and Pharmacokinetics: PEG linkers are known to enhance the aqueous solubility and overall pharmacokinetic properties of PROTAC molecules, which are often large and can suffer from poor bioavailability[2].
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG5 linker can provide the necessary spatial orientation between the VHL E3 ligase and the target protein, facilitating the formation of a productive ternary complex essential for ubiquitination[3][4]. Studies have shown that linker composition and length are critical for PROTAC efficacy, with PEG linkers being a common and effective choice[5].
-
Versatile Conjugation Chemistry: The terminal carboxylic acid provides a convenient and widely used functional group for amide bond formation with an amine-containing POI ligand, simplifying the synthesis of the final PROTAC molecule.
The following table summarizes the binding affinities of the core (S,R,S)-Ahpc (VH032) ligand and other commonly used VHL ligands for comparison. It is important to note that the addition of a linker can influence the binding affinity, and the data for the core ligand should be considered a baseline.
| VHL Ligand | Binding Affinity (Kd/IC50) to VHL | Reference |
| (S,R,S)-Ahpc (VH032) core | 185 nM (Kd) | [1] |
| VH101 | 44 nM (Kd) | [6] |
| VH298 | 80-90 nM (Kd) | [7] |
| VHL Ligand 14 | 196 nM (IC50) | |
| VL285 | 0.34 µM (IC50) |
Quantitative Performance of PROTACs Utilizing VHL Ligands
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
While specific DC50 and Dmax values for PROTACs utilizing the exact this compound linker are not always explicitly reported in comparative studies, the following table provides representative data for VHL-based PROTACs, illustrating the high potency that can be achieved.
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| ARD-266 | Androgen Receptor | VHL | 0.2-1 nM | >90% | LNCaP, VCaP, 22Rv1 | |
| ARV-771 | BET Proteins | VHL | <1 nM | >90% | Castration-Resistant Prostate Cancer Cells | |
| NC-1 | BTK | VHL | 2.2 nM | 97% | Mino cells | [8] |
| PROTAC 17 | BRD4 | VHL | Low nM range | >90% | Not specified | [9] |
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the evaluation and comparison of VHL ligands and the PROTACs derived from them. This section provides detailed protocols for key in vitro and cellular assays.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.
Materials:
-
Recombinant VHL protein (in complex with Elongin B and C, VCB)
-
This compound or derived PROTAC
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
VHL Immobilization: Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the VHL ligand or PROTAC over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified and concentrated VCB protein
-
Highly purified and concentrated VHL ligand or PROTAC
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Load the VCB protein solution into the sample cell and the ligand/PROTAC solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand/PROTAC into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Western Blot for Cellular Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC containing this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific to the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a concentration range of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound stands out as a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its high-affinity VHL-binding core, coupled with a flexible and functionalized PEG linker, provides a solid foundation for constructing potent and selective protein degraders. While direct comparative data for this specific conjugate remains somewhat limited in the public domain, the wealth of information on its core ligand and the established benefits of PEG linkers strongly support its utility. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate and optimize PROTACs built upon this promising scaffold, paving the way for the next generation of targeted therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Collection - Impact of Linker Composition on VHL PROTAC Cell Permeability - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. diva-portal.org [diva-portal.org]
A Comparative Guide to Isothermal Titration Calorimetry for PROTAC Ternary Complex Characterization
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. A quantitative understanding of the thermodynamics and kinetics of this complex is paramount for the rational design and optimization of effective PROTAC degraders. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic profile of binding events. This guide offers an objective comparison of ITC with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their PROTAC discovery and development workflows.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction. This label-free, in-solution technique yields critical parameters including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. For PROTACs, ITC is invaluable for dissecting the individual binary interactions (PROTAC-target and PROTAC-E3 ligase) and, most importantly, the formation of the ternary complex. A key parameter derived from ITC data is the cooperativity factor (α), which quantifies the extent to which the binding of the first protein influences the PROTAC's affinity for the second. Positive cooperativity (α > 1) is often a hallmark of potent PROTACs, indicating favorable protein-protein interactions within the ternary complex.
Comparing ITC with Alternative Biophysical Techniques
While ITC provides unparalleled thermodynamic detail, other techniques offer complementary information, particularly regarding kinetics and throughput. The following sections and tables compare ITC with Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET).
Quantitative Data Comparison
The tables below summarize quantitative data for the well-characterized VHL-recruiting PROTAC MZ1 and the CRBN-recruiting PROTAC dBET6 , showcasing the types of data generated by different techniques.
Table 1: Biophysical Data for the VHL-based PROTAC MZ1 Ternary Complex (VHL:MZ1:BRD4BD2)
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binary KD (MZ1 to VHL) | 67 ± 8 nM[1] | 29 nM[2] |
| Binary KD (MZ1 to BRD4BD2) | 4.4 ± 1.0 nM[1] | 1 nM[2] |
| Ternary KD (VHL to MZ1-BRD4BD2) | 4.4 ± 1.0 nM[1] | 1.1 nM |
| Cooperativity (α) | >15[1] | ~26 |
| Enthalpy (ΔH) | Provided | Not Provided |
| Entropy (ΔS) | Provided | Not Provided |
| Association Rate (kon) | Not Provided | Provided |
| Dissociation Rate (koff) | Not Provided | Provided |
Table 2: Biophysical Data for the CRBN-based PROTAC dBET6 Ternary Complex (CRBN:dBET6:BRD4BD1)
| Parameter | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Binary KD (dBET6 to CRBN) | Data not consistently reported | Not directly measured |
| Binary KD (dBET6 to BRD4BD1) | Data not consistently reported | Not directly measured |
| Ternary Complex Formation | Characterized by cooperativity | Characterized by EC50 |
| Cooperativity (α) | 0.6 (Negative)[1] | Not directly measured |
| EC50 of Ternary Complex Formation | Not applicable | 412 nM[3] |
| Enthalpy (ΔH) | Provided | Not Provided |
| Entropy (ΔS) | Provided | Not Provided |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for characterizing PROTAC ternary complexes using ITC, SPR, BLI, and FRET.
Isothermal Titration Calorimetry (ITC) Protocol
-
Protein and Ligand Preparation : Purify the target protein and E3 ligase complex to >95% purity. Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Instrument Setup : Thoroughly clean the ITC instrument's sample and reference cells. Equilibrate the instrument to the desired temperature, typically 25°C.
-
Binary Titrations :
-
PROTAC into E3 Ligase : Load the E3 ligase (e.g., 10-20 µM) into the sample cell and the PROTAC (e.g., 100-200 µM) into the syringe.
-
PROTAC into Target Protein : Load the target protein (e.g., 10-20 µM) into the sample cell and the PROTAC (e.g., 100-200 µM) into the syringe.
-
-
Ternary Titration : To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the cell with the second protein. For example, to measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the sample cell. Titrate the PROTAC into this pre-formed complex.[4]
-
Data Analysis : Integrate the raw heat-change data to generate a binding isotherm. Fit the isotherm to a one-site binding model to determine K D , ΔH, and stoichiometry (n). Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D .[4]
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization : Covalently immobilize one of the proteins (typically the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis : Flow solutions of the PROTAC at various concentrations over the immobilized protein surface to measure the binary binding kinetics (k on and k off ) and affinity (K D ).
-
Ternary Interaction Analysis : Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation.[5]
-
Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D for both binary and ternary interactions. Calculate the cooperativity factor (α) from the binary and ternary K D values.[5]
Bio-Layer Interferometry (BLI) Protocol
-
Sensor Loading : Immobilize a biotinylated protein (e.g., E3 ligase) onto streptavidin-coated biosensors.
-
Baseline : Establish a stable baseline by dipping the sensors into the assay buffer.
-
Association : Move the sensors to wells containing the PROTAC and the target protein to measure the formation of the ternary complex in real-time.
-
Dissociation : Move the sensors back to buffer-containing wells to measure the dissociation of the complex.
-
Data Analysis : The shift in the interference pattern is proportional to the number of bound molecules. Analyze the association and dissociation curves to determine kinetic and affinity constants. Note that BLI is generally less sensitive than SPR for small molecule binding and is often better suited for detecting protein-protein interactions within the ternary complex.[4]
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol
-
Reagent Preparation : Label the target protein and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via antibody-based labeling of protein tags (e.g., His-tag, GST-tag).
-
Assay Setup : In a microplate, add a fixed concentration of the labeled target protein and E3 ligase. Then, add the PROTAC at varying concentrations.
-
Incubation : Incubate the plate to allow for ternary complex formation and the FRET signal to develop.
-
Signal Detection : Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. The FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis : Plot the FRET ratio as a function of PROTAC concentration to generate a dose-response curve, from which the EC 50 for ternary complex formation can be determined.[6][7]
Visualizing PROTAC Mechanisms and Workflows
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the in-depth thermodynamic characterization of PROTAC ternary complexes. It provides a direct and label-free measurement of binding affinity, enthalpy, and entropy, which are critical for understanding the driving forces behind complex formation and for calculating the all-important cooperativity factor. While ITC is relatively low-throughput, its rich data output provides a solid foundation for structure-activity relationship (SAR) studies.
For higher throughput and kinetic information, techniques like SPR and BLI are excellent orthogonal methods. SPR, in particular, offers the unique advantage of providing both association and dissociation rates, which can be crucial for understanding the stability and lifetime of the ternary complex. FRET-based assays are well-suited for high-throughput screening campaigns to identify initial hits that promote ternary complex formation.
Ultimately, a multi-faceted approach, combining the thermodynamic depth of ITC with the kinetic insights of SPR and the high-throughput capabilities of FRET, will provide the most comprehensive understanding of PROTAC-induced ternary complex formation. This integrated biophysical data is essential for guiding the rational design of next-generation protein degraders with improved potency, selectivity, and drug-like properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring PROTAC Binding Kinetics: A Comparison of SPR, BLI, and ITC
In the rapidly evolving field of targeted protein degradation, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount for the development of effective therapeutics. PROTACs function by forming a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The efficiency of this process is intrinsically linked to the kinetics and thermodynamics of both binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation. This guide provides a comparative overview of three widely used biophysical techniques for characterizing these interactions: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Introduction to PROTACs and the Importance of Binding Kinetics
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's efficacy.[4][5] Therefore, detailed characterization of the binding affinities (K D), association rates (k a ), and dissociation rates (k d ) of these interactions is essential for optimizing PROTAC design and predicting their cellular activity.[6][7]
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetic Analysis
SPR is a label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[3][8] It is considered the gold standard for detailed kinetic analysis of biomolecular interactions.[1]
How it Works
In a typical SPR experiment for PROTAC analysis, one of the interacting partners (e.g., the E3 ligase or the target protein) is immobilized on the sensor chip surface.[6] A solution containing the other binding partners (the "analyte," which can be the PROTAC alone for binary interactions or a pre-incubated complex of the PROTAC and the other protein for ternary interactions) is then flowed over the surface. The binding and dissociation are monitored in real-time, generating a sensorgram from which kinetic and affinity constants can be derived.[7][9]
Experimental Workflow: SPR for PROTAC Ternary Complex Analysis
Experimental Protocol: SPR Analysis of MZ1-induced BRD4 and VHL Ternary Complex
This protocol is adapted from studies characterizing the well-known BRD4-degrading PROTAC, MZ1.[6][7]
-
Immobilization: The von Hippel-Lindau (VHL) E3 ligase complex (VCB) is immobilized on a streptavidin-coated sensor chip via a biotin (B1667282) tag.
-
Analyte Preparation: For ternary complex analysis, the PROTAC MZ1 is pre-incubated with the second bromodomain of BRD4 (BRD4BD2) at a concentration significantly above the binary K D to ensure complex formation.
-
Association: A series of concentrations of the pre-formed MZ1:BRD4BD2 complex are injected over the sensor chip surface.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the ternary complex.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).
Quantitative Data: SPR Analysis of MZ1
| Interaction | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) | Reference |
| Binary: MZ1 + VCB | 1.2 x 10⁵ | 7.8 x 10⁻³ | 65 | [10] |
| Ternary: MZ1:BRD4BD2 + VCB | 2.9 x 10⁵ | 1.6 x 10⁻³ | 5.5 | [10] |
Bio-Layer Interferometry (BLI): A High-Throughput Alternative
BLI is another label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the tip of a biosensor.[11] It is particularly well-suited for high-throughput screening due to its fluidics-free "dip-and-read" format.[12]
How it Works
Similar to SPR, one molecule is immobilized on the biosensor tip. The tip is then dipped into wells containing the analyte, and the binding and dissociation are measured by detecting changes in the optical thickness of the molecular layer on the sensor surface.[13]
Experimental Workflow: BLI for PROTAC Ternary Complex Analysis
Experimental Protocol: BLI Analysis of a BRD4-targeting PROTAC
This protocol is based on a general method for analyzing PROTAC ternary complexes using BLI.[14][15]
-
Immobilization: Biotinylated BRD4 is loaded onto streptavidin-coated biosensor tips.
-
Analyte Preparation: A 96-well plate is prepared with serial dilutions of the PROTAC (e.g., dBET1) in buffer. Separate wells contain the E3 ligase (e.g., Cereblon) at a constant concentration.
-
Association (Binary): The biosensor tips are dipped into the wells containing the PROTAC to measure the binary interaction with BRD4.
-
Association (Ternary): The tips, now with BRD4 and bound PROTAC, are moved to the wells containing the E3 ligase to measure the formation of the ternary complex.
-
Dissociation: The tips are moved to buffer-containing wells to monitor dissociation.
-
Data Analysis: The resulting interferograms are analyzed to determine the kinetic parameters.
Quantitative Data: BLI Analysis of dBET1
| Interaction | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) | Reference |
| Binary: dBET1 + BRD4 | 1.1 x 10⁵ | 2.3 x 10⁻³ | 21 | [15] |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Perspective
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[1] It is considered the gold standard for determining the thermodynamics of an interaction, providing information on binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[12]
How it Works
In an ITC experiment, a solution of one molecule (the "ligand," typically the PROTAC) is titrated into a solution of the other molecule (the "macromolecule," e.g., the target protein) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of the reactants to generate a binding isotherm.[16]
Experimental Workflow: ITC for PROTAC Binary and Ternary Complex Analysis
Experimental Protocol: ITC Analysis of MZ1 Binding to BRD4 and VHL
This protocol is based on published studies of the MZ1 PROTAC.[14][16][17]
-
Sample Preparation: Purified BRD4BD2 and the VCB complex are dialyzed into the same buffer to minimize heats of dilution. The PROTAC MZ1 is dissolved in the same buffer.
-
Binary Titration (MZ1 into BRD4BD2): A solution of MZ1 (e.g., 200-500 µM) is loaded into the injection syringe, and a solution of BRD4BD2 (e.g., 20-50 µM) is placed in the sample cell. A series of small injections of MZ1 are made into the BRD4BD2 solution.
-
Ternary Titration (VCB into MZ1:BRD4BD2): To measure the ternary interaction, a pre-formed complex of MZ1 and BRD4BD2 is placed in the sample cell, and the VCB complex is titrated from the syringe.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the titrant to the titrand. The resulting isotherm is fitted to a one-site binding model to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).
Quantitative Data: ITC Analysis of MZ1
| Interaction | K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | Reference |
| Binary: MZ1 + BRD4BD2 | 15 | 0.9 | -10.2 | [17] |
| Binary: MZ1 + VCB | 66 | 1.0 | -8.9 | [17] |
| Ternary: MZ1:BRD4BD2 + VCB | 3.7 | 1.0 | -11.4 | [17] |
Comparison of SPR, BLI, and ITC for PROTAC Binding Kinetics
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Refractive index change | Interference pattern shift | Heat change measurement |
| Data Output | k a , k d , K D | k a , k d , K D | K D , ΔH, n, ΔS |
| Label-Free | Yes | Yes | Yes |
| Real-Time | Yes | Yes | No (stepwise) |
| Throughput | Medium | High | Low |
| Sample Consumption | Low to medium | Low | High |
| Sensitivity | High | Medium | Medium |
| Kinetic Information | Excellent | Good | Limited (can be adapted) |
| Thermodynamic Information | Can be derived | No | Excellent (direct measurement) |
| Immobilization Required | Yes | Yes | No (in-solution) |
| Best For... | Detailed kinetic characterization, mechanism of action studies | High-throughput screening, rank-ordering compounds | Thermodynamic profiling, stoichiometry determination, validating affinities |
Conclusion
The choice of biophysical technique for characterizing PROTAC binding kinetics depends on the specific research question and the stage of drug discovery.
-
SPR is the method of choice for in-depth kinetic and mechanistic studies, providing high-quality data on both binary and ternary complex formation and dissociation.[6][8] Its ability to measure kinetic rate constants is crucial for understanding the stability and lifetime of the ternary complex, which has been shown to correlate with degradation efficacy.[10]
-
BLI offers a higher-throughput, lower-maintenance alternative to SPR, making it well-suited for the initial screening and rank-ordering of a large number of PROTAC candidates.[11] While its sensitivity and kinetic resolution may be lower than SPR, it provides a rapid assessment of binding.[12]
-
ITC provides invaluable thermodynamic data, offering a complete picture of the driving forces behind the binding events.[9][12] It is the only technique that directly measures the stoichiometry of the interaction in solution, which is critical for confirming the 1:1:1 nature of the ternary complex. However, its low throughput and high sample consumption make it less suitable for primary screening.[3]
In a comprehensive PROTAC development campaign, these techniques are often used in a complementary fashion. BLI or other high-throughput methods can be used for initial screening, followed by SPR for detailed kinetic characterization of promising candidates, and ITC for thermodynamic validation and to elucidate the binding mechanism. By leveraging the strengths of each technique, researchers can gain a thorough understanding of PROTAC binding kinetics and accelerate the development of novel protein degraders.
References
- 1. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 2. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. xantec.com [xantec.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. solvescientific.com.au [solvescientific.com.au]
- 16. benchchem.com [benchchem.com]
- 17. Pardon Our Interruption [opnme.com]
A Researcher's Guide to Mass Spectrometry for Off-Target PROTAC Analysis
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in pharmacology, moving from protein inhibition to induced protein degradation. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] While powerful, a critical step in the preclinical development of any new PROTAC is the rigorous assessment of its selectivity.[3] Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to cellular toxicity or other adverse effects.[2]
Mass spectrometry (MS)-based proteomics has become the gold standard for unbiased, proteome-wide identification of these off-target effects.[4] These techniques provide a global snapshot of protein abundance and interaction changes within the cell following PROTAC treatment.[2] This guide compares the leading MS-based methodologies for off-target analysis, provides exemplary experimental protocols, and presents a framework for data interpretation, aimed at researchers, scientists, and drug development professionals.
PROTAC Mechanism of Action & The Off-Target Challenge
A PROTAC's efficacy relies on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[2] However, the warhead (POI-binding ligand) or the E3 ligase binder can have affinities for other proteins, leading to unintended degradation.[5] Furthermore, high PROTAC concentrations can cause a "hook effect," where binary complexes dominate, inhibiting the formation of the productive ternary complex and potentially leading to other off-target pharmacology.[5] Distinguishing direct off-target degradation from downstream effects of on-target degradation is a key challenge that a multi-pronged analytical approach can address.[5]
References
A Comparative Guide to Orthogonal Methods for Validating PROTAC-Mediated Degradation
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely.[3] This unique mechanism of action necessitates a robust validation strategy employing multiple, independent (orthogonal) methods to confirm on-target degradation, assess specificity, and elucidate the mechanism of action.[1][4] Relying on a single technique is insufficient for a comprehensive understanding of a PROTAC's performance.
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation, complete with experimental protocols, comparative data, and workflow diagrams to aid researchers, scientists, and drug development professionals in this critical process.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two key ligands connected by a linker: one binds to the target protein (POI), and the other recruits an E3 ubiquitin ligase.[4] The cornerstone of PROTAC action is the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, tagging it for recognition and subsequent degradation by the proteasome.[1]
Caption: PROTACs facilitate a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparison of Orthogonal Validation Methods
A multi-pronged validation approach provides the highest confidence in a PROTAC's efficacy and specificity. The following table compares commonly employed orthogonal methods.
| Method | Principle | Key Parameters | Pros | Cons | Throughput |
| Western Blot | Antibody-based detection of a specific protein separated by size. | DC50, Dmax, % Degradation | Widely accessible, provides molecular weight information. | Semi-quantitative, low throughput, requires specific antibodies.[5] | Low |
| Quantitative Proteomics (MS) | Unbiased identification and quantification of thousands of proteins. | Fold Change, % Degradation | Unbiased, proteome-wide view, identifies on- and off-targets.[4] | Requires specialized equipment and expertise, complex data analysis.[4] | Medium |
| Flow Cytometry | Measures fluorescence of individual cells stained with antibodies. | Mean Fluorescence Intensity (MFI), % Positive Cells | High-throughput, single-cell resolution, quantifies cell populations.[6] | Can be complex for intracellular targets, requires validated antibodies.[6][7] | High |
| Immunofluorescence (IF) / In-Cell Western (ICW) | Visualizes and quantifies protein levels and localization using fluorescent antibodies. | Fluorescence Intensity | Provides spatial information (IF), higher throughput than Western blot (ICW).[6][8] | Can be semi-quantitative, requires high-quality antibodies. | Medium-High |
| HiBiT/NanoBRET | Luciferase-based reporter assay to quantify protein levels in live cells. | Luminescence Signal, DC50, Dmax | High sensitivity, real-time kinetics, high throughput.[3][9] | Requires genetic modification of the target protein. | High |
| Ubiquitination Assays | Detects the addition of ubiquitin chains to the target protein. | Ubiquitination Signal | Directly confirms the mechanism of action.[10] | Can be technically challenging. | Low-Medium |
| Proteasome Inhibitor Rescue | Pre-treatment with a proteasome inhibitor to block degradation. | % Protein Rescue | Confirms degradation is proteasome-dependent.[11] | Inhibitors can have off-target or toxic effects.[11] | Medium |
| CRISPR E3 Ligase Knockout | Genetic ablation of the recruited E3 ligase to confirm dependency. | Abolition of Degradation | Definitive confirmation of E3 ligase dependency.[12] | Time-consuming to generate knockout cell lines. | Low |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[13]
-
Dmax: The maximal level of protein degradation achieved.[14]
Representative Quantitative Data
To illustrate how these methods compare, the following table presents representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | DC50 (nM) | Dmax (%) |
| Western Blot | HCT116 | ~25 | >90 |
| Quantitative Proteomics | HeLa | ~30 | >95 |
| HiBiT Assay | HEK293 | ~20 | >95 |
Note: These values are representative and can vary based on experimental conditions and cell lines.
Experimental Workflow and Protocols
A logical progression of experiments is crucial for efficient and thorough PROTAC validation. The workflow typically moves from initial degradation assessment to detailed mechanistic studies.
Caption: A typical workflow for the orthogonal validation of a PROTAC candidate.
Detailed Methodologies
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[15]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) and calculate the percentage of degradation relative to a vehicle control. Plot the results to determine DC50 and Dmax values.[16]
Principle: This unbiased method identifies and quantifies thousands of proteins from cell lysates, providing a global view of protein abundance changes and allowing for the simultaneous assessment of on- and off-target effects.[4]
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Extract proteins, reduce, alkylate, and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): Label peptides from different conditions with isobaric tags. This allows for multiplexing and relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Principle: To confirm that degradation is mediated by the proteasome, cells are pre-treated with a proteasome inhibitor. If the PROTAC is working as intended, inhibiting the proteasome should prevent the degradation of the target protein, leading to its "rescue".[11]
Detailed Protocol:
-
Cell Culture: Seed cells and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.
-
PROTAC Treatment: Add the PROTAC to the media (in the continued presence of the proteasome inhibitor) and incubate for the desired degradation time.
-
Analysis: Harvest the cells and analyze the target protein levels by Western blot or another quantitative method. A rescue of protein levels in the inhibitor-treated samples compared to samples treated with the PROTAC alone confirms proteasome-dependent degradation.
Caption: Logic diagram for a proteasome inhibitor rescue experiment.
Principle: This method provides definitive evidence of the specific E3 ligase recruited by the PROTAC. By knocking out the gene encoding the E3 ligase, the PROTAC should no longer be able to induce degradation of the target protein.[12]
Detailed Protocol:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 technology to introduce a frameshift mutation in the gene of the suspected E3 ligase (e.g., VHL or CRBN), leading to a functional knockout.
-
Validate Knockout: Confirm the absence of the E3 ligase protein in the knockout cell line by Western blot.
-
PROTAC Treatment: Treat both the wild-type and the E3 ligase knockout cell lines with the PROTAC across a range of concentrations.
-
Analysis: Measure the levels of the target protein in both cell lines. The loss of degradation activity in the knockout cell line confirms that the PROTAC's mechanism is dependent on that specific E3 ligase.[12]
Caption: Logic for validating E3 ligase dependency using CRISPR knockout.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multifaceted process. No single method can provide a complete picture of a PROTAC's efficacy, specificity, and mechanism of action. By employing a suite of orthogonal techniques—from foundational Western blots to unbiased proteomics and definitive CRISPR-based mechanistic studies—researchers can build a robust and reliable data package. This comprehensive approach is essential for making informed decisions in drug development and advancing promising PROTAC candidates toward therapeutic applications.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison for PROTAC Design: VHL-Recruiting (S,R,S)-Ahpc vs. CRBN-Recruiting Pomalidomide
For Researchers, Scientists, and Drug Development Professionals: The strategic selection of an E3 ubiquitin ligase is a cornerstone of successful Proteolysis-Targeting Chimera (PROTAC) design. Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have become the workhorses of targeted protein degradation, each offering a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison between PROTACs developed using the VHL ligand, (S,R,S)-Ahpc, and the CRBN ligand, pomalidomide (B1683931).
At their core, these two molecules represent different strategic paradigms in PROTAC development. (S,R,S)-Ahpc-peg5-cooh is a derivative of a well-characterized hydroxyproline (B1673980) scaffold that binds to the VHL E3 ligase complex.[1][2][3] In contrast, pomalidomide is an immunomodulatory drug (IMiD) that effectively recruits the CRBN E3 ligase complex.[] The choice between them can significantly influence a PROTAC's potency, selectivity, kinetics, and overall developability.
CRBN-recruiting ligands like pomalidomide are typically smaller, which can contribute to more favorable physicochemical properties and cell permeability.[] VHL ligands, conversely, tend to be larger and more complex, potentially leading to PROTACs with higher molecular weight.[] However, VHL's more defined and buried binding pocket can offer superior selectivity.[] Furthermore, their subcellular localization differs: CRBN is predominantly nuclear, while VHL is present in both the nucleus and cytoplasm, which can be a key consideration depending on the target protein's location.[]
Performance Comparison: VHL vs. CRBN-Based PROTACs
To provide a direct comparison, we will examine performance data for PROTACs targeting the well-studied Bromodomain and Extra-Terminal domain (BET) protein BRD4. MZ1, a VHL-recruiting PROTAC based on a ligand structurally similar to (S,R,S)-Ahpc, and dBET1, a CRBN-recruiting PROTAC utilizing a thalidomide (B1683933) scaffold (a close analog of pomalidomide), both use the same JQ1 warhead to bind BRD4, allowing for a focused comparison of the E3 ligase recruiting moiety.[5]
| Parameter | VHL-Based PROTAC (MZ1) | CRBN-Based PROTAC (dBET1) | Significance |
| Target Protein | BRD4 | BRD4 | Common target allows direct comparison. |
| E3 Ligase Recruiter | VHL Ligand (JQ1-based) | Thalidomide (JQ1-based) | Represents the core difference. |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM[5] | ~90 nM[5] | Both effectively bind the target protein. |
| Degradation Potency (DC50 in HeLa cells) | ~13 nM[5] | ~3 nM[5] | dBET1 shows higher potency in this cell line. |
| Ternary Complex Cooperativity (α) | >1 (Positive)[5] | ~1 (Non-cooperative)[5] | Positive cooperativity for MZ1 suggests the E3 and target bind more strongly in the complex, enhancing stability. |
| Kinetics of Degradation | Slower Onset[5] | Rapid Degradation[5] | CRBN-based PROTAC shows faster degradation kinetics. |
| Selectivity | Degrades BRD2, BRD3, and BRD4[5] | Degrades BRD2, BRD3, and BRD4[5] | Both are pan-BET degraders due to the common JQ1 warhead. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism and evaluation process is critical for interpreting performance data. The following diagrams illustrate the key biological pathway and a typical experimental workflow for assessing PROTAC efficacy.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Standard experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of PROTACs.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol describes the quantification of target protein degradation following PROTAC treatment.[6][7][8][9]
1. Cell Seeding and Treatment:
- Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
- Remove the medium from the cells and add the medium containing the different PROTAC concentrations.
- Incubate for the desired time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification:
- After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.
3. SDS-PAGE and Western Blotting:
- Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.
- Boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a digital imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the corresponding loading control.
- Calculate the percentage of protein remaining relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6][10]
Protocol 2: Live-Cell NanoBRET™ Ternary Complex Formation Assay
This protocol outlines a method to monitor the formation of the POI-PROTAC-E3 ligase complex inside living cells.[11][12][13][14][15][16]
1. Cell Preparation and Transfection (Day 1):
- Seed HEK293T cells in a white, tissue culture-treated 96-well assay plate.
- Prepare transfection complexes according to the manufacturer's protocol. Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL or CRBN) fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
- Add the transfection complexes to the cells and incubate for 24 hours.
2. Assay (Day 2):
- Carefully remove the growth medium.
- Add Opti-MEM™ I Reduced Serum Medium containing HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM).
- Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the appropriate wells. Include a vehicle control.
- Incubate the plate for approximately 2 hours at 37°C.
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer’s instructions and add it to each well.
- Shake the plate for 3-5 minutes at room temperature, protected from light.
3. Signal Measurement and Data Analysis:
- Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with the appropriate filters.
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Plot the NanoBRET™ ratio against the log of the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for maximum complex formation.
Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[9][17]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time period (e.g., 2-6 hours). It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvesting to allow ubiquitinated proteins to accumulate.
- Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, then heat at 95°C for 10 minutes.
- Dilute the lysate 10-fold with a non-denaturing buffer (without SDS) to reduce the SDS concentration and add protease inhibitors.
2. Immunoprecipitation (IP):
- Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with a primary antibody against the target protein overnight at 4°C with gentle rotation to capture the target protein and its ubiquitinated forms.
- Add fresh Protein A/G agarose beads and incubate for another 2-3 hours to pull down the antibody-protein complexes.
- Wash the beads three to five times with ice-cold wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.
3. Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.
- Perform SDS-PAGE and Western blotting as described in Protocol 1.
- Probe the membrane with a primary antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48-linkage specific).
- A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates increased ubiquitination of the target protein. The input (a small fraction of the lysate before IP) should also be run to show that total protein levels have not yet significantly decreased.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. novateinbio.com [novateinbio.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. selvita.com [selvita.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
Navigating the Maze of PROTAC In Vivo DMPK: A Comparative Guide to Linker Strategies
The quest for orally bioavailable and effective Proteolysis Targeting Chimeras (PROTACs) has placed a significant emphasis on understanding their in vivo drug metabolism and pharmacokinetic (DMPK) properties. A critical determinant of a PROTAC's DMPK profile is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative overview of linker strategies for PROTACs, with a focus on those utilizing the von Hippel-Lindau (VHL) E3 ligase binder, (S,R,S)-Ahpc. While specific in vivo DMPK data for PROTACs based on the (S,R,S)-Ahpc-peg5-cooh linker is not extensively available in the public domain, we can draw valuable insights from comparative studies of different linker types to inform rational PROTAC design.
PROTACs, due to their large molecular weight and complex structures, often exhibit challenging DMPK properties, such as poor permeability and solubility, which can limit their therapeutic potential. The linker is not merely a spacer but plays a crucial role in influencing a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Linker Composition: A Balancing Act for Optimal Performance
The choice of linker can significantly impact a PROTAC's ability to navigate the biological milieu and reach its target. Key considerations in linker design include its length, rigidity, and polarity. Here, we compare two common linker strategies: flexible polyethylene (B3416737) glycol (PEG)-based linkers and more rigid linkers.
A study by researchers at AstraZeneca explored the impact of linker composition on the cell permeability of a series of VHL-recruiting PROTACs targeting the kinase ERK5. Their findings highlight the profound influence of the linker on this critical DMPK parameter.
| Linker Type | Example PROTAC from Study | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) | Key Observation |
| Flexible (PEG-based) | PROTAC with PEG linker | 0.2 ± 0.0 | Low permeability. |
| Rigid | PROTAC with a rigid linker | 1.9 ± 0.1 | Significantly higher permeability compared to the flexible linker. |
Data summarized from a study on ERK5 PROTACs. The specific this compound linker was not evaluated in this study, but the trend for PEG-based linkers is informative.
The study revealed that PROTACs with more rigid linkers exhibited higher cell permeability. This is attributed to the ability of rigid linkers to promote conformations that shield polar surface area, a key factor in passive diffusion across cell membranes. In contrast, highly flexible linkers, such as long PEG chains, can adopt a multitude of conformations, some of which may expose polar functionalities, thus hindering membrane traversal.
Experimental Protocols for In Vivo DMPK Assessment of PROTACs
Evaluating the in vivo DMPK properties of PROTACs involves a series of well-defined experimental protocols. These studies are crucial for understanding how a PROTAC is absorbed, distributed, metabolized, and excreted by a living organism.
Pharmacokinetic (PK) Studies
Objective: To determine the concentration of the PROTAC in biological fluids (typically plasma) and tissues over time after administration.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used in early-stage PK studies.
-
Dosing: The PROTAC is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at predetermined time points.
-
Bioanalysis: The concentration of the PROTAC in the plasma is quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug in plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
Tissue Distribution Studies
Objective: To determine the extent to which the PROTAC distributes into various tissues.
Methodology:
-
Following administration of the PROTAC, animals are euthanized at specific time points.
-
Tissues of interest (e.g., tumor, liver, brain) are collected.
-
The concentration of the PROTAC in each tissue is determined by LC-MS/MS analysis of tissue homogenates.
Visualizing Key Processes in PROTAC DMPK
To better understand the intricate processes involved in PROTAC DMPK, we can use diagrams to visualize experimental workflows and logical relationships.
Safety Operating Guide
Navigating the Disposal of (S,R,S)-Ahpc-peg5-cooh: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities like (S,R,S)-Ahpc-peg5-cooh are paramount for laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal protocol based on its chemical characteristics as a PEGylated carboxylic acid and general best practices for laboratory waste management.
Key Chemical Properties
A summary of the known properties of this compound is essential for its proper management and for communication with waste disposal services.
| Property | Value |
| Molecular Formula | C35H52N4O11S[4] |
| Molecular Weight | 736.88 g/mol [4] |
| Appearance | Likely a white to off-white solid |
| Solubility | Soluble in DMSO[5] |
| Storage | Recommended at -20°C for long-term storage[4] |
Disposal Workflow for this compound
The following decision-making workflow is recommended for the disposal of this compound, particularly when a specific SDS is unavailable. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and specific regulations.[6]
References
Essential Safety and Logistical Information for Handling (S,R,S)-Ahpc-peg5-cooh
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities like (S,R,S)-Ahpc-peg5-cooh, a component used in Proteolysis Targeting Chimeras (PROTACs), is of utmost importance. This guide provides crucial safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield (minimum 8-inch). | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance[2]. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected before use[2]. |
| Body | Laboratory coat. For larger quantities, an impervious apron should be worn. | A Nomex® lab coat over cotton clothing is a recommended practice[2]. |
| Respiratory | A suitable respirator should be used. | An N95 mask may be suitable for low-fume environments. For higher exposures or in case of inadequate ventilation, a full-face respirator with appropriate cartridges is recommended[2][3]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper operational procedures is critical to minimize exposure and prevent contamination.
-
Engineering Controls :
-
Safe Handling Practices :
-
Storage :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : This material should be treated as hazardous chemical waste[4].
-
Collection and Storage :
-
Collect all waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Disposal Method :
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
